molecular formula C8H4FNO B022119 4-Cyano-2-fluorobenzaldehyde CAS No. 105942-10-7

4-Cyano-2-fluorobenzaldehyde

Cat. No.: B022119
CAS No.: 105942-10-7
M. Wt: 149.12 g/mol
InChI Key: QXHUSGWCFSXQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C8H4FNO and its molecular weight is 149.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUSGWCFSXQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382463
Record name 4-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-10-7
Record name 3-Fluoro-4-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105942-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for 4-Cyano-2-fluorobenzaldehyde, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details various synthetic pathways, offering in-depth experimental protocols and comparative quantitative data to assist researchers in selecting the most suitable method for their specific applications.

Introduction

This compound, with the CAS number 105942-10-7, is an aromatic aldehyde containing both a cyano and a fluoro substituent. This unique combination of electron-withdrawing groups makes it a valuable building block in medicinal chemistry and materials science. Its structural motifs are found in a range of biologically active compounds, and its reactivity allows for diverse chemical transformations. This guide explores the most common and effective methods for its synthesis, providing detailed procedural information and comparative analysis of their efficiency.

Core Synthesis Methodologies

Several synthetic routes to this compound have been established, each with its own set of advantages and limitations. The primary methods include:

  • Synthesis from 3-Fluoro-4-methylbenzonitrile: A two-step process involving radical bromination followed by oxidation.

  • Synthesis from a Halogenated Precursor: Typically involving the cyanation of 4-bromo-2-fluorobenzaldehyde.

  • Synthesis via the Vilsmeier-Haack Reaction: A formylation of 2-fluorotoluene followed by a cyanation step.

  • Synthesis via Halogen Exchange: Conversion of 4-chloro-2-fluorobenzaldehyde to the corresponding fluoride, followed by cyanation.

The following sections provide a detailed examination of these methodologies, including experimental protocols and quantitative data.

Comparative Analysis of Synthesis Methods

To facilitate the selection of an appropriate synthetic route, the following table summarizes the key quantitative data for the primary methods discussed in this guide.

Synthesis Method Starting Material Key Reagents Reaction Time Temperature Yield (%) Purity (%) Key Advantages Key Disadvantages
Bromination-Oxidation 3-Fluoro-4-methylbenzonitrileNBS, AIBN, DMSO4-6 hours80-90°C~85%>97%High purity of intermediateUse of brominating agents
Palladium-Catalyzed Cyanation 4-Bromo-2-fluorobenzaldehydeK₄[Fe(CN)₆], Pd(OAc)₂, Na₂CO₃3-5 hours120°C83-96%HighUse of non-toxic cyanide source, high yieldRequires palladium catalyst
Vilsmeier-Haack & Cyanation 2-FluorotoluenePOCl₃, DMF, CuCN8-12 hoursReflux (140°C)65-70%ModerateDirect formylation and cyanationHarsh reaction conditions, moderate yield
Halogen Exchange & Cyanation 4-Chloro-2-fluorobenzaldehydeKF, DMF, CuCN10-15 hours150°C~70%ModerateAvoids brominationHigh temperatures required

Detailed Experimental Protocols

This section provides detailed, step-by-step experimental procedures for the key synthesis methods.

Synthesis from 3-Fluoro-4-methylbenzonitrile via Bromination and Oxidation

This method proceeds in two main steps: the radical bromination of the methyl group of 3-fluoro-4-methylbenzonitrile to form 4-(bromomethyl)-3-fluorobenzonitrile, followed by the Kornblum oxidation of the resulting benzyl bromide to the desired aldehyde.

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

  • Materials:

    • 3-Fluoro-4-methylbenzonitrile

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

    • Dichloromethane or Carbon Tetrachloride (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1.0 eq) in the chosen solvent.

    • Add N-Bromosuccinimide (1.0-1.18 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq).

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide.

    • Wash the filtrate with a saturated aqueous solution of sodium bisulfite and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(bromomethyl)-3-fluorobenzonitrile as a crude product, which can be purified by recrystallization.

Step 2: Kornblum Oxidation to this compound

  • Materials:

    • 4-(Bromomethyl)-3-fluorobenzonitrile

    • Dimethyl sulfoxide (DMSO)

    • Sodium bicarbonate

    • Water

    • Dichloromethane (for extraction)

  • Procedure:

    • In a round-bottom flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 eq) in DMSO.

    • Add sodium bicarbonate (2.0 eq).

    • Heat the mixture to 80-90°C and stir for 1-2 hours. Monitor the reaction by TLC or GC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Extract the aqueous mixture with dichloromethane (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorobenzaldehyde

This method utilizes a palladium catalyst and a non-toxic cyanide source, potassium hexacyanoferrate(II), to convert 4-bromo-2-fluorobenzaldehyde into the desired product.

  • Materials:

    • 4-Bromo-2-fluorobenzaldehyde

    • Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Sodium carbonate (Na₂CO₃)

    • Dimethylacetamide (DMAC) or Dimethylformamide (DMF)

    • Water

    • Ethyl acetate (for extraction)

  • Procedure:

    • To a reaction vessel, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.2-0.5 eq), palladium(II) acetate (0.1-1 mol%), and sodium carbonate (2.0 eq).

    • Add the solvent (DMAC or DMF).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction to 120°C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC or GC.[1][2]

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.[3]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.

Synthesis_from_3_Fluoro_4_methylbenzonitrile start 3-Fluoro-4-methylbenzonitrile bromination Radical Bromination (NBS, AIBN) start->bromination intermediate 4-(Bromomethyl)-3-fluorobenzonitrile bromination->intermediate oxidation Kornblum Oxidation (DMSO, NaHCO3) intermediate->oxidation product This compound oxidation->product

Caption: Synthesis from 3-Fluoro-4-methylbenzonitrile.

Palladium_Catalyzed_Cyanation start 4-Bromo-2-fluorobenzaldehyde cyanation Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2) start->cyanation product This compound cyanation->product

Caption: Palladium-Catalyzed Cyanation of 4-Bromo-2-fluorobenzaldehyde.

Vilsmeier_Haack_Synthesis start 2-Fluorotoluene formylation Vilsmeier-Haack Formylation (POCl3, DMF) start->formylation intermediate 3-Fluoro-4-methylbenzaldehyde formylation->intermediate cyanation Rosenmund-von Braun Cyanation (CuCN) intermediate->cyanation product This compound cyanation->product

Caption: Synthesis via Vilsmeier-Haack Reaction.

Conclusion

The synthesis of this compound can be achieved through several viable routes, each with distinct characteristics. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The palladium-catalyzed cyanation of 4-bromo-2-fluorobenzaldehyde offers a high-yield and environmentally conscious option due to the use of a non-toxic cyanide source.[1][2] The bromination-oxidation sequence starting from 3-fluoro-4-methylbenzonitrile is also an effective method that produces a high-purity intermediate. The Vilsmeier-Haack and halogen exchange routes, while effective, generally involve harsher conditions and may result in lower overall yields.[4] This guide provides the necessary technical details to enable researchers to confidently select and execute the most appropriate synthesis for their research and development needs.

References

Technical Guide: Physicochemical Properties of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic methodologies related to 4-Cyano-2-fluorobenzaldehyde. This versatile aromatic aldehyde, incorporating strategically placed cyano and fluoro groups, serves as a valuable building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.

Core Physicochemical Properties

This compound is a solid at room temperature, characterized by its distinct functional groups which impart unique reactivity. The electron-withdrawing nature of both the nitrile and fluorine substituents enhances the electrophilicity of the aldehyde's carbonyl carbon.

PropertyValue
CAS Number 105942-10-7
Molecular Formula C₈H₄FNO
Molecular Weight 149.12 g/mol
IUPAC Name 3-Fluoro-4-formylbenzonitrile
Appearance Light brown to yellow crystalline solid
Melting Point 73.2-75 °C[1]
Boiling Point 275.8 ± 25.0 °C (Predicted)[1]
Density 1.25 ± 0.1 g/cm³ (Predicted)[1]
SMILES C1=CC(=C(C=C1C#N)F)C=O
InChI InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
InChI Key QXHUSGWCFSXQMF-UHFFFAOYSA-N
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[1]

Spectral Data Analysis

Experimental spectral data for this compound is not widely available in public databases. The following analysis is based on predicted values derived from its structure and comparison with analogous compounds.

FT-IR Spectroscopy (Predicted) The infrared spectrum is expected to show characteristic peaks for its key functional groups:

  • C≡N Stretch: A sharp, strong absorption band between 2240-2220 cm⁻¹, characteristic of an aromatic nitrile.[2]

  • C=O Stretch: A strong, sharp peak in the range of 1710-1685 cm⁻¹, typical for an aromatic aldehyde conjugated with electron- withdrawing groups.[3]

  • C-H Stretch (Aldehyde): A distinctive medium-intensity peak around 2720 cm⁻¹ and often another near 2830 cm⁻¹.[3]

  • C-F Stretch: A strong absorption in the 1300-1150 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks observed between 3100-3000 cm⁻¹.[2]

  • Aromatic C-C Stretch: Ring stretching modes will appear as sharp peaks in the 1600-1400 cm⁻¹ region.[2]

NMR Spectroscopy (Predicted)

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected to appear far downfield, likely between δ 9.9-10.5 ppm.

    • Aromatic Protons: The three protons on the aromatic ring will appear in the δ 7.5-8.5 ppm region. Their splitting patterns will be complex due to coupling with each other and with the fluorine atom.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): Expected around δ 185-195 ppm.

    • Nitrile Carbon (-CN): Typically appears in the δ 110-120 ppm range.[4]

    • Aromatic Carbons: Six distinct signals are expected in the δ 115-170 ppm region. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).

Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 149.

  • Key Fragmentation Patterns:

    • [M-1]⁺: Loss of the aldehydic hydrogen radical (m/z = 148).

    • [M-29]⁺: Loss of the formyl radical (-CHO) (m/z = 120).

Experimental Protocols & Reactivity

This compound is a versatile intermediate that participates in a wide array of chemical transformations, making it a valuable starting material for constructing diverse molecular architectures.[5]

Synthesis Workflow

An established industrial synthesis route begins with 4-fluoro-2-methylbenzonitrile, which undergoes radical bromination followed by a Kornblum oxidation.

G cluster_0 Step 1 cluster_1 Step 2 A 4-Fluoro-2-methylbenzonitrile C 4-Cyano-2-fluorobenzyl bromide A->C Radical Bromination B N-Bromosuccinimide (NBS) AIBN (initiator) E This compound C->E Kornblum Oxidation D Dimethyl Sulfoxide (DMSO)

Industrial synthesis of this compound.
Key Chemical Reactions

The aldehyde functional group is susceptible to a variety of transformations, providing access to a wide range of derivatives.

G A This compound B 4-Cyano-2-fluorobenzyl Alcohol A->B Reduction (e.g., NaBH4) C Substituted Benzylamine A->C Reductive Amination (R-NH2, Reducing Agent) D Substituted Alkene A->D Wittig Reaction (Phosphorus Ylide) E 4-Cyano-2-fluorobenzoic Acid A->E Oxidation (e.g., KMnO4, H2O2)

Key reactivity pathways of this compound.
Protocol 1: Reduction to 4-Cyano-2-fluorobenzyl Alcohol

This protocol describes the selective reduction of the aldehyde group to a primary alcohol using sodium borohydride.

  • Materials:

    • This compound

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Deionized water

    • 1N Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, TLC plates

  • Procedure:

    • Dissolve this compound (1.0 eq.) in THF or MeOH (approx. 10 volumes) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.2-1.5 eq.) to the stirred solution in portions, ensuring the temperature remains below 10 °C.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Stir for an additional 2-4 hours.[6]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Once complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1N HCl or saturated aq. NH₄Cl until gas evolution ceases.[6]

    • Stir the mixture for 15-30 minutes. If a precipitate forms, it can be removed by filtration.

    • Extract the aqueous mixture with DCM or EtOAc (3 x 10 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl alcohol, which can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Reductive Amination with a Primary Amine

This one-pot protocol describes the synthesis of a secondary amine via the formation of an imine intermediate, followed by in-situ reduction.

  • Materials:

    • This compound

    • Primary amine (e.g., aniline, benzylamine) (1.0-1.2 eq.)

    • Sodium borohydride (NaBH₄) (1.5-2.5 eq.)

    • Tetrahydrofuran (THF)

    • Silica gel (catalytic amount)

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in THF (5 mL per 2 mmol of aldehyde).[7]

    • Add this compound (1.0 eq.) to the solution and stir at room temperature for 15-30 minutes to facilitate imine formation.[7]

    • To this mixture, add sodium borohydride (2.5 eq.) and a catalytic amount of silica gel (e.g., 200 mg per 2 mmol of aldehyde).[7]

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC for the disappearance of the aldehyde and imine intermediate. The reaction time can vary from a few hours to overnight.

    • Upon completion, quench the reaction by adding deionized water (10 mL).[7]

    • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.[7]

Protocol 3: Wittig Reaction to Form a Substituted Alkene

This protocol details the synthesis of a stilbene-like derivative using a phosphorus ylide generated from a phosphonium salt. This example uses a two-phase system which is experimentally convenient.

  • Materials:

    • This compound

    • Benzyltriphenylphosphonium chloride (1.2 eq.)

    • Dichloromethane (CH₂Cl₂)

    • 50% Sodium hydroxide (NaOH) aqueous solution

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask or reaction tube, add this compound (1.0 eq.) and benzyltriphenylphosphonium chloride (1.2 eq.).[8]

    • Add dichloromethane and stir the mixture vigorously to dissolve the solids.

    • Slowly add 50% aqueous NaOH solution (5-10 equivalents) dropwise to the rapidly stirred biphasic mixture. A color change often indicates the formation of the ylide.

    • Continue to stir vigorously at room temperature for 1-3 hours, or until TLC analysis indicates completion of the reaction.

    • Transfer the reaction mixture to a separatory funnel. Dilute with additional dichloromethane and water if necessary.

    • Separate the organic layer. Wash the organic phase sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[8]

    • The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography or recrystallization.[8]

Protocol 4: Oxidation to 4-Cyano-2-fluorobenzoic Acid

This protocol describes the oxidation of the aldehyde to a carboxylic acid using potassium permanganate (KMnO₄).

  • Materials:

    • This compound

    • Potassium permanganate (KMnO₄)

    • Acetone or a mixture of t-Butanol and water

    • Sodium bisulfite (NaHSO₃) or Oxalic acid

    • Concentrated Hydrochloric acid (HCl)

    • Deionized water

  • Procedure:

    • Dissolve this compound (1.0 eq.) in acetone or a t-butanol/water mixture in a flask equipped with a magnetic stirrer.

    • Prepare a solution of potassium permanganate (approx. 1.0-1.2 eq.) in water.

    • Slowly add the KMnO₄ solution to the stirred aldehyde solution. The reaction is exothermic; maintain the temperature with an ice bath if necessary.

    • Stir the mixture at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

    • Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.

    • If any purple color remains in the filtrate, add a small amount of sodium bisulfite until the solution is colorless.

    • Cool the filtrate in an ice bath and carefully acidify with concentrated HCl until the pH is acidic (pH ~2), which will cause the carboxylic acid to precipitate.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-Cyano-2-fluorobenzoic acid.[9] Recrystallization can be performed for further purification.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Cyano-2-fluorobenzaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in various fields of chemical synthesis. This document outlines its molecular structure, chemical properties, synthesis pathways, and significant applications, with a focus on its role in pharmaceutical and materials science research.

Molecular Structure and Identification

This compound is an aromatic compound characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde structure.[1] This unique combination of functional groups imparts distinct electronic properties and reactivity to the molecule.[1]

CAS Number: 105942-10-7[1][2][3][4][5][6][7]

Molecular Formula: C₈H₄FNO[1][2][4][5][6]

Molecular Weight: 149.12 g/mol [1][2][4][5]

IUPAC Name: 3-fluoro-4-formylbenzonitrile[1][4]

SMILES: C1=CC(=C(C=C1C#N)F)C=O[1]

InChI Key: QXHUSGWCFSXQMF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Appearance Yellow to brown solid[4]
Melting Point 73.2-75 °C[5]
Boiling Point 275.8 ± 25.0 °C (Predicted)[5]
Density 1.25 ± 0.1 g/cm³ (Predicted)[5]
Flash Point 121.0 ± 23.2 °C[4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[5]

Synthesis and Experimental Protocols

The industrial synthesis of this compound often involves multi-step processes starting from fluorinated benzonitrile precursors. While specific protocols are often proprietary, a general and common synthetic route is outlined below.

General Synthesis Pathway

A prevalent method for the industrial production of this compound begins with 4-fluoro-2-methylbenzonitrile. This precursor undergoes bromination at the methyl group, followed by hydrolysis to yield the final aldehyde product.

G A 4-Fluoro-2-methylbenzonitrile B Bromination A->B C 4-Cyano-2-fluorobenzyl bromide B->C D Hydrolysis (Kornblum Oxidation) C->D E This compound D->E

Caption: General industrial synthesis route for this compound.

Experimental Methodologies

1. Bromination of 4-fluoro-2-methylbenzonitrile:

  • Reagents: N-bromosuccinimide (NBS) is used as the brominating agent.

  • Initiator: A radical initiator such as azobisisobutyronitrile (AIBN) is typically required.[1]

  • Process: The reaction involves the radical bromination of the methyl group on the 4-fluoro-2-methylbenzonitrile starting material.

2. Kornblum Oxidation:

  • Reactant: The resulting 4-cyano-2-fluorobenzyl bromide is then hydrolyzed.

  • Oxidizing Agent and Solvent: Dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidizing agent in this step.[1]

  • Outcome: This oxidation converts the benzyl bromide into the desired this compound.

Chemical Reactivity and Applications

This compound is a versatile bifunctional building block in organic synthesis.[4] Its aldehyde and cyano groups, attached to a fluorinated aromatic ring, allow for selective and sequential chemical transformations.[4]

The aldehyde group is susceptible to nucleophilic attack and can participate in various reactions, including:

  • Reductions

  • Oxidations

  • Carbon-carbon bond-forming reactions (e.g., Aldol, Wittig, and Grignard reactions)[4]

The cyano group can undergo:

  • Hydrolysis to form a carboxylic acid

  • Reduction to an amine

  • Cycloaddition reactions to form heterocyclic systems[4]

The fluorine atom at the 2-position influences the reactivity of both functional groups through its electron-withdrawing inductive effect and can also be a site for nucleophilic aromatic substitution under specific conditions.[4]

G cluster_0 This compound cluster_1 Potential Applications A Aldehyde Group D Pharmaceuticals A->D Synthesis of biologically active compounds E Agrochemicals A->E Development of pesticides/herbicides B Cyano Group B->D Formation of heterocyclic structures C Fluorinated Aromatic Ring F Material Science C->F Creation of materials with specific electronic/ optical properties

Caption: Applications of this compound as a versatile building block.

Key Application Areas:
  • Pharmaceuticals: It is a crucial intermediate in the synthesis of biologically active compounds and potential drug candidates.[1] The presence of both fluorine and a nitrile group offers a unique combination of electronic properties that can be leveraged in drug design.[4]

  • Agrochemicals: The reactive functional groups of this compound make it useful in the development of new pesticides and herbicides.[1]

  • Material Science: Its distinct properties are valuable for creating new materials with specific electronic or optical characteristics.[1]

  • Organic Synthesis: It serves as a fundamental building block for the creation of more complex molecules.[1]

Safety and Handling

This compound is a combustible material and is harmful if swallowed.[8] It is also known to cause serious eye irritation.[8] Proper safety precautions must be taken during its handling and storage.

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[8][9][10]

  • Use in a well-ventilated area.[8][9]

  • Wear protective gloves, clothing, and eye/face protection.[8][9]

  • Wash hands and any exposed skin thoroughly after handling.[8][9]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]

First Aid:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][9]

  • If on Skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]

  • If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.[8]

This compound is also toxic to aquatic life with long-lasting effects, and therefore, it should not be flushed into surface water or the sanitary sewer system.[8]

References

Spectroscopic Profile of 4-Cyano-2-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyano-2-fluorobenzaldehyde, a key intermediate in pharmaceutical and materials science research. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring such data, and a visual representation of the analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H NMR and ¹³C NMR, and the expected absorption frequencies for IR spectroscopy. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~10.3Singlet-Aldehyde proton (CHO)
~7.9-8.1Multiplet-Aromatic protons
~7.7-7.9Multiplet-Aromatic protons

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~188-192Aldehyde carbon (C=O)
~160-165 (d)Carbon attached to Fluorine (C-F)
~130-140Aromatic carbons
~115-125Aromatic carbons
~115 (d)Cyano carbon (C≡N)
~110-115Aromatic carbon

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Frequencies for this compound
Frequency (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2850 & ~2750WeakAldehyde C-H stretch (Fermi doublet)
~2240-2220StrongCyano (C≡N) stretch
~1710-1690StrongAldehyde C=O stretch
~1600-1450Medium-StrongAromatic C=C stretches
~1250-1150StrongC-F stretch

Sample Preparation: KBr pellet or as a thin film.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Pipettes and vials

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-25 mg for ¹³C NMR, into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

    • Gently vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (CDCl₃ at 77.16 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

  • This compound sample

  • Potassium bromide (KBr), spectroscopy grade

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Agate mortar and pestle

  • Pellet press

  • Sample holder

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry KBr powder into an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

    • Carefully remove the pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., C=O, C≡N, C-F, aromatic C-H).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep NMR_Acq Data Acquisition (¹H & ¹³C NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc NMR_Data NMR Spectra NMR_Proc->NMR_Data Analysis Structural Elucidation NMR_Data->Analysis IR_Acq Data Acquisition (FTIR) IR_Prep->IR_Acq IR_Proc Background Subtraction IR_Acq->IR_Proc IR_Data IR Spectrum IR_Proc->IR_Data IR_Data->Analysis

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyano-2-fluorobenzaldehyde is a key bifunctional building block in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, arising from the interplay of a carbonyl group, a cyano moiety, and a fluorine atom on an aromatic scaffold, define its reactivity. This technical guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, supported by spectroscopic data from analogous compounds, and outlines experimental and computational protocols for a thorough reactivity assessment.

Introduction

This compound, with the molecular formula C₈H₄FNO, is a versatile intermediate in organic synthesis. The strategic placement of an aldehyde, a cyano group, and a fluorine atom on the benzene ring creates a molecule with multiple reactive centers, allowing for selective and diverse chemical transformations. The aldehyde group is a classic electrophilic site, susceptible to nucleophilic attack. This reactivity is further modulated by the strong electron-withdrawing effects of both the cyano group and the fluorine atom, which enhance the electrophilicity of the carbonyl carbon. The cyano group itself can act as a nucleophile or undergo transformations such as hydrolysis or reduction. Furthermore, the fluorine atom can participate in nucleophilic aromatic substitution reactions under specific conditions.[1] A comprehensive understanding of the electrophilic and nucleophilic sites of this molecule is crucial for its effective utilization in the synthesis of complex molecular architectures.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the electronic effects of its functional groups. Both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing through inductive effects, and the cyano group also exhibits a powerful electron-withdrawing resonance effect. These effects have a profound impact on the electron distribution within the aromatic ring and the reactivity of the aldehyde group.

Primary Electrophilic Sites:

  • Aldehyde Carbonyl Carbon: This is the most prominent electrophilic center in the molecule. The electronegative oxygen atom polarizes the C=O bond, rendering the carbon atom electron-deficient and highly susceptible to attack by nucleophiles. The electron-withdrawing cyano and fluoro substituents further enhance this electrophilicity by delocalizing electron density away from the aldehyde group.

  • Aromatic Ring Carbons: The carbons of the aromatic ring, particularly those ortho and para to the electron-withdrawing groups, are also electrophilic in nature and can be attacked by strong nucleophiles in nucleophilic aromatic substitution reactions. The carbon atom bonded to the fluorine is a key site for such reactions.

Primary Nucleophilic Sites:

  • Aldehyde Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom make it a nucleophilic center, capable of reacting with strong electrophiles, such as protons in acidic media.

  • Cyano Group Nitrogen: The lone pair of electrons on the nitrogen atom of the cyano group imparts nucleophilic character, allowing it to participate in reactions with electrophiles.

  • Pi System of the Aromatic Ring: While the ring is generally electron-deficient, the π-electron system can still exhibit nucleophilic character in certain reactions, such as electrophilic aromatic substitution, although this is significantly disfavored due to the deactivating nature of the substituents.

Data Presentation: Spectroscopic and Computational Analysis (Comparative)

Due to the limited availability of specific experimental data for this compound, the following tables present a comparative analysis of spectroscopic data from structurally related compounds. This information allows for informed estimations of the expected spectral characteristics of the target molecule.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon Position4-Fluorobenzaldehyde[2]2-Fluorobenzaldehyde4-Cyanobenzaldehyde[2]Expected this compound
C=O190.5~190191.5~189-192
C1 (C-CHO)132.2~125139.9~130-135
C2 (C-F)132.8 (d, J=9.7 Hz)163.5 (d, J=255 Hz)-~160-165 (d)
C3116.4 (d, J=22.3 Hz)~118 (d)130.1~115-120 (d)
C4 (C-CN)166.5 (d, J=256.7 Hz)-118.2~115-120
C5116.4 (d, J=22.3 Hz)~137132.9~135-140
C6132.8 (d, J=9.7 Hz)~129130.1~130-135
CN--117.7~115-118

Table 2: Comparative ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton Position4-Fluorobenzaldehyde[2]2-Fluorobenzaldehyde4-Cyanobenzaldehyde[3]Expected this compound
CHO9.97 (s)10.39 (s)10.11 (s)~10.0-10.4 (s)
H37.21 (t)7.32 (t)7.87 (d)~7.5-7.7 (m)
H57.91 (m)7.95 (t)8.02 (d)~8.0-8.2 (m)
H6-7.67 (q)-~7.8-8.0 (m)

Table 3: Comparative FT-IR Stretching Frequencies (cm⁻¹)

Functional Group4-Fluorobenzaldehyde[4]3-Cyano-4-fluorobenzaldehyde[5]4-CyanobenzaldehydeExpected this compound
C=O Stretch~1705~1700~1703~1700-1710
C≡N Stretch-~2230~2229~2230-2240
C-F Stretch~1200~1250-~1200-1260
Aromatic C-H Stretch~3070~3080~3070~3070-3090
Aldehyde C-H Stretch~2860, ~2760~2870, ~2770~2860, ~2760~2860-2880, ~2760-2780

Mandatory Visualizations

Knoevenagel_Workflow start Start dissolve Dissolve this compound and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine Catalyst dissolve->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC reflux->monitor workup Reaction Work-up (Cooling, Filtration/Evaporation) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, IR) purify->characterize end End characterize->end

References

4-Cyano-2-fluorobenzaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde, a trifunctional aromatic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique molecular architecture, featuring an electrophilic aldehyde, a versatile cyano group, and a fluorine atom that modulates electronic properties and metabolic stability, makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its application in the synthesis of biologically active compounds, particularly kinase inhibitors.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with a molecular formula of C₈H₄FNO and a molecular weight of 149.12 g/mol .[1] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyValue
CAS Number 105942-10-7[1]
Molecular Formula C₈H₄FNO[1]
Molecular Weight 149.12 g/mol [1]
Appearance Solid
Purity ≥98%
Storage 2-8°C under an inert atmosphere

Spectroscopic Data:

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the three aromatic protons, with coupling patterns influenced by the fluorine and cyano substituents.

  • ¹³C NMR (Predicted): The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the cyano carbon, and the aromatic carbons, with the C-F coupling being a notable feature.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the aldehyde C-H stretch, the carbonyl C=O stretch, the cyano C≡N stretch, and the C-F bond.

Key Synthetic Transformations

The reactivity of this compound is dictated by its three functional groups, allowing for a wide range of chemical transformations. This section provides detailed experimental protocols for three fundamental reactions: Knoevenagel condensation, reductive amination, and oxidation.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that utilizes the reactivity of the aldehyde group with active methylene compounds. This reaction is widely used to synthesize α,β-unsaturated compounds.

Experimental Protocol: Knoevenagel Condensation with Ethyl Cyanoacetate

  • Reactants: this compound (1.0 eq), Ethyl Cyanoacetate (1.05 eq), Piperidine (0.1 eq), Absolute Ethanol.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound, ethyl cyanoacetate, and absolute ethanol.[2]

    • Add a catalytic amount of piperidine to the mixture.[2]

    • Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[2]

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration and wash with cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Table 2: Quantitative Data for Knoevenagel Condensation

Reactant 1Reactant 2CatalystSolventReaction TimeYield
This compoundEthyl CyanoacetatePiperidineEthanol3-6 hHigh
4-FluorobenzaldehydeEthyl CyanoacetateDABCO[HyEtPy]Cl/H₂O40 min97%[2]
Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination with a Secondary Amine (e.g., Morpholine)

  • Reactants: this compound (1.0 eq), Morpholine (1.2 eq), Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask, dissolve this compound and morpholine in dichloromethane.

    • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride in portions to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Oxidation to Carboxylic Acid

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid, providing another key intermediate for further synthetic elaborations.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Reactants: this compound (1.0 eq), Potassium Permanganate (KMnO₄) (2.0 eq), Acetone, Water.

  • Procedure:

    • Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.

    • In a separate flask, dissolve potassium permanganate in water.

    • Slowly add the aqueous potassium permanganate solution to the stirred solution of the aldehyde, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

    • Filter the reaction mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Acidify the remaining aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Application in the Synthesis of Kinase Inhibitors

This compound is a valuable precursor for the synthesis of various kinase inhibitors, which are a class of targeted therapeutics used in the treatment of cancer and inflammatory diseases. The cyano and fluoro-substituted phenyl ring is a common motif in many potent and selective kinase inhibitors.

JAK-STAT Signaling Pathway and Tofacitinib

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis. Tofacitinib is a JAK inhibitor that is approved for the treatment of rheumatoid arthritis. While a direct synthesis of Tofacitinib from this compound is not the primary industrial route, the structural motifs present in this building block are relevant to the synthesis of related JAK inhibitors.

Below is a conceptual workflow illustrating how this compound could be utilized in the synthesis of a pyrido[2,3-d]pyrimidine core, a key scaffold in many kinase inhibitors.

G A This compound B Knoevenagel Condensation (e.g., with Cyanoacetamide) A->B Step 1 C α,β-Unsaturated Dinitrile B->C Step 2 D Cyclization (e.g., with Guanidine) C->D Step 3 E Aminopyrimidine Intermediate D->E Step 4 F Further Functionalization (e.g., Suzuki Coupling) E->F Step 5 G Pyrido[2,3-d]pyrimidine Kinase Inhibitor F->G Final Product JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active STAT-P (active dimer) STAT_inactive->STAT_active dimerizes DNA DNA STAT_active->DNA translocates to nucleus and binds Inhibitor JAK Inhibitor (e.g., Tofacitinib) Inhibitor->JAK inhibits Gene_Expression Gene Expression (Inflammation, Cell Growth) DNA->Gene_Expression regulates Cytokine Cytokine Cytokine->Receptor

References

The Strategic Role of 4-Cyano-2-fluorobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde is a versatile and highly valuable building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group, a strategically positioned cyano moiety, and a fluorine atom on the aromatic ring, offers a powerful scaffold for the synthesis of a diverse array of biologically active molecules. The presence of the electron-withdrawing cyano and fluoro groups significantly influences the electronic properties of the benzaldehyde ring, impacting the reactivity of the aldehyde and providing opportunities for specific molecular interactions with biological targets. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of targeted therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

This compound as a Versatile Synthetic Intermediate

The strategic arrangement of the aldehyde, cyano, and fluoro functionalities on the benzene ring makes this compound a versatile precursor for a variety of chemical transformations. The aldehyde group readily participates in reactions such as Knoevenagel condensations, reductive aminations, and Wittig reactions, allowing for the construction of complex molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic systems. Furthermore, the fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. While a direct synthesis of a marketed PARP inhibitor from this compound is not prominently documented, its isomer, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the blockbuster drug Olaparib. The similar reactivity profile of this compound suggests its high potential in the synthesis of novel PARP inhibitors.

The mechanism of action of PARP inhibitors involves the concept of synthetic lethality. In normal cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP-1 plays a crucial role. If the BER pathway is inhibited by a PARP inhibitor, these single-strand breaks accumulate and are converted to more lethal double-strand breaks during DNA replication. In healthy cells, these double-strand breaks can be efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP-1 in these cells leads to an accumulation of unrepaired double-strand breaks, ultimately resulting in cell death.

PARP-1 Signaling Pathway in DNA Repair

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits Replication_Fork Replication Fork Collapse DNA_SSB->Replication_Fork leads to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes BER_Proteins Base Excision Repair (BER) Proteins (e.g., XRCC1, Ligase III) PARP1->BER_Proteins recruits NAD NAD+ NAD->PAR BER_Proteins->DNA_SSB repairs DNA_DSB DNA Double-Strand Break Replication_Fork->DNA_DSB HR_Repair Homologous Recombination (HR) Repair (BRCA1/2 dependent) DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to (in HR deficient cells) Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Olaparib Analogue) PARP_Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and the effect of PARP inhibitors.

Synthesis of an Olaparib Analogue from 2-Fluoro-5-formylbenzonitrile

The following is a representative protocol for the synthesis of an Olaparib analogue, demonstrating a potential synthetic route that could be adapted for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-5-((3-oxo-2-benzofuran-1-ylidene)methyl)benzonitrile To a mixture of dimethyl (3-oxo-1,3-dihydro-isobenzofuran-1-yl)-phosphonate (4.3 g, 17.8 mmol) and 2-fluoro-5-formylbenzonitrile (2.6 g, 17.5 mmol) in anhydrous THF (40 mL) is added triethylamine (1.8 mL, 13 mmol) dropwise over 30 minutes, while maintaining the temperature below 15 °C. The reaction mixture is then slowly warmed to room temperature and monitored by TLC. Upon completion, the solvent is removed in vacuo.

Step 2: Synthesis of 2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic Acid To a stirred suspension of the product from Step 1 (2.1 g, 8.0 mmol) in water (20 mL) is added aqueous NaOH (10 mol/L, 3.5 mL), and the mixture is heated to 90 °C for 1 hour. The reaction is then cooled to 70 °C, and hydrazine hydrate (5.4 mL, 94.0 mmol) is added. The mixture is stirred for 18 hours at 70 °C. After cooling to ambient temperature, the mixture is acidified with HCl (4 mol/L) to a pH of 4. The resulting suspension is filtered, washed with diethyl ether, and dried to yield the product.

Step 3: Synthesis of the Olaparib Analogue The product from Step 2 is then coupled with the desired piperazine derivative using standard amide coupling conditions (e.g., HATU, DIPEA in DMF) to afford the final Olaparib analogue.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies used in the treatment of cancer and other diseases. The quinazoline scaffold is a privileged structure in the design of kinase inhibitors, and this compound can serve as a key starting material for the synthesis of various quinazoline derivatives.

Synthesis of 2,4-Disubstituted Quinazoline Derivatives

A general approach to synthesizing 2,4-disubstituted quinazolines, which are potent kinase inhibitors, can be envisioned starting from this compound.

Experimental Workflow:

Quinazoline_Synthesis_Workflow Start This compound Step1 Condensation with 2-aminobenzonitrile derivatives Start->Step1 Intermediate1 2-(Substituted-phenyl)quinazoline-4-carbonitrile Step1->Intermediate1 Step2 Nucleophilic substitution at C4 position Intermediate1->Step2 Intermediate2 4-Amino-2-(substituted-phenyl)quinazoline Step2->Intermediate2 Step3 Further functionalization Intermediate2->Step3 Final_Product Bioactive Kinase Inhibitor Step3->Final_Product

Caption: General workflow for the synthesis of kinase inhibitors.

Quantitative Data for Bioactive Derivatives
Reaction TypeReagents and ConditionsTypical Yield (%)Target KinaseRepresentative IC50 (nM)
Knoevenagel Condensation Malononitrile, piperidine, ethanol, reflux85-95--
Reductive Amination Amine, NaBH(OAc)3, DCE, rt70-90--
Quinazoline Synthesis 2-Aminobenzonitrile, catalyst, solvent, heat60-80EGFR10-100
Quinazoline Synthesis 2-Aminobenzamide, polyphosphoric acid, heat50-70VEGFR-25-50

Conclusion

This compound is a highly promising and versatile building block for the synthesis of novel therapeutic agents in medicinal chemistry. Its unique combination of reactive functional groups allows for the construction of complex molecular architectures with the potential to modulate key biological targets. The demonstrated utility of its isomer in the synthesis of the PARP inhibitor Olaparib, coupled with the established importance of the quinazoline scaffold in kinase inhibitor design, strongly suggests that this compound will continue to be a valuable tool for drug discovery and development professionals. Further exploration of its synthetic applications is warranted to unlock its full potential in generating the next generation of targeted therapies.

The Advent and Advancement of Fluorinated Benzaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Historical Development of Fluorinated Benzaldehydes for Researchers, Scientists, and Drug Development Professionals.

Introduction

Fluorinated benzaldehydes are a class of aromatic aldehydes that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic incorporation of fluorine atoms into the benzaldehyde scaffold imparts unique physicochemical properties, including altered reactivity, increased metabolic stability, and enhanced binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery and history of fluorinated benzaldehydes, detailing the evolution of their synthesis and key experimental methodologies.

Historical Perspective and Discovery

The journey of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry. While early work on organofluorine compounds dates back to the 19th century, the systematic investigation and synthesis of fluorinated benzaldehydes began in the early to mid-20th century. A pivotal moment in aromatic fluorination was the development of the Balz-Schiemann reaction in 1927, which provided a reliable method for introducing fluorine into an aromatic ring via the thermal decomposition of diazonium tetrafluoroborate salts.[1] This reaction was a significant improvement over earlier, more hazardous direct fluorination methods and opened the door for the synthesis of a wide array of fluoroaromatic compounds, including the precursors to fluorinated benzaldehydes.

Evolution of Synthetic Methodologies

The synthesis of fluorinated benzaldehydes has evolved considerably over the decades, with the development of more efficient, selective, and scalable methods. The primary synthetic strategies can be categorized as follows:

  • Introduction of the Aldehyde Group onto a Fluorinated Benzene Ring:

    • Gattermann-Koch and Related Formylations: The Gattermann-Koch reaction, a classic method for formylating aromatic compounds, involves the use of carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst. While its application to fluorinated benzenes was initially limited, modifications have allowed for the synthesis of fluorinated benzaldehydes. For instance, 4-fluorobenzaldehyde can be produced by heating a mixture of fluorobenzene and a strong Lewis acid with a hydrogen halide under a carbon monoxide atmosphere.[2][3]

    • Grignard and Organolithium Reactions: The reaction of a fluorophenyl Grignard or organolithium reagent with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl formate, is a versatile method for introducing the aldehyde functionality.[4]

  • Modification of a Pre-existing Group on a Fluorinated Benzene Ring:

    • Oxidation of Fluorotoluenes and Fluorobenzyl Alcohols: The side-chain oxidation of fluorotoluenes to the corresponding benzaldehydes is a common industrial method.[5][6] This transformation can be achieved using various oxidizing agents, and it is often possible to stop the oxidation at the aldehyde stage with suitable reagents. The oxidation of fluorobenzyl alcohols also provides a high-yielding route to fluorinated benzaldehydes.[7]

    • Reduction of Fluorobenzonitriles and Fluorobenzoyl Chlorides: The Stephen reduction of fluorobenzonitriles using tin(II) chloride and hydrochloric acid offers a direct route to fluorinated benzaldehydes. Alternatively, the Rosenmund reduction of fluorobenzoyl chlorides, involving catalytic hydrogenation over a poisoned palladium catalyst, can be employed.[8]

  • Halogen Exchange (Halex) Fluorination:

    • This method involves the displacement of a chlorine or bromine atom on a halogenated benzaldehyde with fluoride, typically using an alkali metal fluoride like potassium fluoride.[7][9] The reaction is often facilitated by the use of a high-boiling polar aprotic solvent and a phase-transfer catalyst.[9][10] This has become an important industrial method due to the availability of chlorinated precursors.

The logical progression of these synthetic strategies can be visualized as an evolution from harsh, less selective methods to more refined and versatile techniques.

Synthetic_Evolution cluster_early Early Methods cluster_classical Classical Synthetic Routes cluster_modern Modern & Industrial Methods Direct_Fluorination Direct Fluorination (Often harsh and non-selective) Balz_Schiemann Balz-Schiemann Reaction (1927) (Key breakthrough for fluoroaromatics) Direct_Fluorination->Balz_Schiemann Improved Selectivity Gattermann_Koch Gattermann-Koch Formylation Balz_Schiemann->Gattermann_Koch Alternative Formylation Side_Chain_Oxidation Side-Chain Oxidation of Fluorotoluenes Balz_Schiemann->Side_Chain_Oxidation Utilizes Fluorinated Precursors Halex Halogen Exchange (Halex) (Industrially significant) Gattermann_Koch->Halex Shift to Readily Available Precursors Side_Chain_Oxidation->Halex More Direct Fluorination Step Stephen_Reduction Stephen Reduction of Fluorobenzonitriles Organometallic Organometallic Routes (Grignard/Organolithium) Stephen_Reduction->Organometallic Increased Versatility Palladium_Catalysis Palladium-Catalyzed Reactions (e.g., Suzuki, Formylation) Halex->Palladium_Catalysis Milder Conditions Organometallic->Palladium_Catalysis Broader Scope

Caption: Evolution of synthetic strategies for fluorinated benzaldehydes.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various fluorinated benzaldehydes using different methodologies.

Table 1: Synthesis of Monofluorobenzaldehydes

Target CompoundStarting MaterialMethodKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-Fluorobenzaldehyde2-FluorotolueneSide-chain chlorination and hydrolysisCl₂, H₂O---~80[6]
2-Fluorobenzaldehyde2-Fluorobenzyl alcoholOxidation4-hydroxypyridinium chlorochromate functionalized silica gelDiethyl etherRT--[7]
3-Fluorobenzaldehydem-FluorotolueneContinuous oxidationMetal complex, Na salt, H₂O₂Carboxylic acid---
4-Fluorobenzaldehyde4-ChlorobenzaldehydeHalogen ExchangeKF, Tetrabutylammonium chlorideSulfolane, Toluene--High[8]
4-Fluorobenzaldehyde4-FluorotolueneChlorination and hydrolysisCl₂, FeCl₃, ZnCl₂-100-150->77[6]

Table 2: Synthesis of Difluorobenzaldehydes

Target CompoundStarting MaterialMethodKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2,3-Difluorobenzaldehyde1,2-DifluorobenzeneFormylationn-BuLi, DMFTHF-651-2.5-[4]
2,4-Difluorobenzaldehyde2,4-DichlorobenzaldehydeHalogen ExchangeKF, Tetrabutylammonium chlorideSulfolane, Toluene---[8]
2,5-Difluorobenzaldehyde4-Amino-3-bromo-2,5-difluorobenzaldehydeDeaminationNaNO₂, H₃PO₂Acetic acid15-20180[11]
2,6-Difluorobenzaldehyde1,3-DifluorobenzeneLithiation and Formylationn-BuLi, N-methylformanilideTHF-50358[5]
3,4-Difluorobenzaldehyde1,2-DifluorobenzeneFormylationDichloromethyl methyl ether, AlCl₃Methylene chloride0-RT0.25-[1]
3,5-Difluorobenzaldehyde3,5-DifluorobromobenzeneGrignard ReactionMg, DMFTHFRT1-[4]

Table 3: Synthesis of Trifluoromethylbenzaldehydes

Target CompoundStarting MaterialMethodKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Trifluoromethyl)benzaldehyde2-(Trifluoromethyl)dichlorotolueneHydrolysisC₁-C₄ fatty acid and saltWater150-190--[10]
3-(Trifluoromethyl)benzaldehyde3-(Trifluoromethyl)benzyl alcoholOxidationTEMPO, K₂CO₃, NaOClEthyl acetate0-105-[12]
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzonitrileReductionNi/Al alloy, H₂75% aq. Formic acid801687.9[2]
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)benzoyl chlorideRosenmund ReductionPd/CToluene90483[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of fluorinated benzaldehydes.

Protocol 1: Synthesis of 2,6-Difluorobenzaldehyde via Lithiation and Formylation [5]

  • Materials: 1,3-Difluorobenzene, Tetrahydrofuran (THF), n-Butyl lithium (n-BuLi) in hexane, N-methylformanilide, 1N Sulfuric acid, Ether, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 1,3-difluorobenzene (25 g, 0.22 mol) in 150 ml of THF in a reaction flask and cool to -50 °C.

    • Add n-butyl lithium (99 ml of 2.3M in hexane, 0.228 mol) dropwise over 20 minutes, maintaining the temperature at -50 °C.

    • Stir the mixture at -50 °C for 1.5 hours.

    • Add a solution of N-methylformanilide (29.7 g, 0.22 mol) in 50 ml of THF dropwise over 20 minutes at -50 °C.

    • Stir for an additional 1.5 hours at -50 °C.

    • Pour the reaction mixture slowly into 1 liter of cold 1N sulfuric acid.

    • Extract the aqueous layer with three portions of ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to an oil.

    • Purify the oil by distillation to yield 2,6-difluorobenzaldehyde (18.2 g, 58% yield; b.p. 72-74 °C/12 mm).

Protocol1_Workflow Start 1,3-Difluorobenzene in THF Cool Cool to -50 °C Start->Cool Add_nBuLi Add n-BuLi (-50 °C, 20 min) Cool->Add_nBuLi Stir1 Stir at -50 °C (1.5 h) Add_nBuLi->Stir1 Add_NMF Add N-methylformanilide in THF (-50 °C, 20 min) Stir1->Add_NMF Stir2 Stir at -50 °C (1.5 h) Add_NMF->Stir2 Quench Quench with cold 1N H₂SO₄ Stir2->Quench Extract Extract with Ether Quench->Extract Workup Wash with brine, dry over MgSO₄, concentrate Extract->Workup Distill Distillation Workup->Distill Product 2,6-Difluorobenzaldehyde Distill->Product

Caption: Workflow for the synthesis of 2,6-difluorobenzaldehyde.

Protocol 2: Synthesis of 4-Fluorobenzaldehyde via Halogen Exchange [8]

  • Materials: 4-Chlorobenzaldehyde, Potassium fluoride (KF), Tetrabutylammonium chloride, Sulfolane, Toluene.

  • Procedure:

    • In a reaction vessel equipped for azeotropic distillation, charge sulfolane and toluene. Heat to remove water and toluene.

    • Under a nitrogen atmosphere, add anhydrous potassium fluoride, tetrabutylammonium chloride, and 4-chlorobenzaldehyde to the reactor.

    • Heat the reaction mixture to the desired temperature (e.g., 210-230 °C) and stir vigorously.

    • Monitor the progress of the reaction by gas chromatography.

    • Upon completion, cool the reaction mixture.

    • Distill the product under vacuum to isolate 4-fluorobenzaldehyde.

Protocol2_Workflow Start Sulfolane and Toluene Azeotrope Azeotropic distillation to remove water Start->Azeotrope Add_Reagents Add KF, Tetrabutylammonium chloride, and 4-Chlorobenzaldehyde under N₂ Azeotrope->Add_Reagents React Heat and stir (e.g., 210-230 °C) Add_Reagents->React Monitor Monitor by GC React->Monitor Cool Cool reaction mixture Monitor->Cool Reaction complete Distill Vacuum distillation Cool->Distill Product 4-Fluorobenzaldehyde Distill->Product

Caption: Workflow for the synthesis of 4-fluorobenzaldehyde via Halex.

Physicochemical and Spectroscopic Properties

The position and number of fluorine substituents significantly influence the physicochemical and spectroscopic properties of fluorinated benzaldehydes.

Table 4: Physicochemical Properties of Selected Fluorinated Benzaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
2-FluorobenzaldehydeC₇H₅FO124.11175-44.51.18
3-FluorobenzaldehydeC₇H₅FO124.11173-101.174
4-FluorobenzaldehydeC₇H₅FO124.11181-1.175
2,4-DifluorobenzaldehydeC₇H₄F₂O142.1065-66/17 mmHg2-31.299
2,6-DifluorobenzaldehydeC₇H₄F₂O142.1082-84/15 mmHg15-171.317
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O174.1264/12 torr1-21.275

Spectroscopic Characterization:

  • ¹H NMR: The aldehyde proton typically appears as a singlet in the range of δ 9.8-10.5 ppm. The aromatic protons exhibit complex splitting patterns due to coupling with both other protons and the fluorine atoms.

  • ¹³C NMR: The carbonyl carbon resonates at approximately δ 188-195 ppm. The aromatic carbons show characteristic splitting patterns and chemical shifts influenced by the position of the fluorine substituents.

  • ¹⁹F NMR: This is a powerful technique for characterizing fluorinated compounds. The chemical shifts are sensitive to the electronic environment of the fluorine atom. For monofluorobenzaldehydes, the ¹⁹F chemical shift is typically in the range of -100 to -120 ppm (relative to CFCl₃).

  • IR Spectroscopy: A strong absorption band for the C=O stretch is observed around 1700-1720 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and C-F stretching vibrations appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak (M⁺) is typically observed. Common fragmentation patterns include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (M-29).[14]

Conclusion

The discovery and synthesis of fluorinated benzaldehydes have been driven by their increasing importance as versatile building blocks in various scientific disciplines. From the early breakthroughs like the Balz-Schiemann reaction to modern, highly efficient methods such as halogen exchange and palladium-catalyzed reactions, the synthetic toolbox for accessing these valuable compounds has expanded significantly. This guide has provided a historical overview, a comparative analysis of synthetic methodologies with quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers and professionals in the field. The continued development of novel synthetic routes and applications of fluorinated benzaldehydes will undoubtedly contribute to future innovations in drug discovery, agrochemicals, and materials science.

References

electronic effects of substituents in 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Effects of Substituents in 4-Cyano-2-fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its chemical behavior and reactivity are profoundly influenced by the electronic properties of its three functional groups: the aldehyde, the cyano, and the fluoro substituents. This guide provides a detailed analysis of the inductive and resonance effects at play within the molecule, presents quantitative data to characterize these effects, outlines a general experimental protocol for their determination, and uses visualizations to clarify the complex interplay of electronic forces that dictate the molecule's utility.

Introduction: Fundamental Electronic Concepts

The reactivity of an aromatic compound is largely governed by the electron density of the benzene ring and its functional groups. Substituents can either donate or withdraw electron density, altering the molecule's nucleophilicity, electrophilicity, and overall stability. These influences are primarily categorized into two types:

  • Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the differing electronegativity between atoms.[3][4][5] Electron-withdrawing groups (EWGs) with high electronegativity exert a negative inductive effect (-I), pulling electron density towards themselves.[3][4] Conversely, electron-donating groups (EDGs) can push electron density through the sigma framework (+I effect). The inductive effect weakens with distance.[4][5]

  • Resonance Effect (-R / +R or -M / +M): Also known as the mesomeric effect, this is transmitted through the pi (π) system of conjugated molecules.[4] It involves the delocalization of π-electrons or lone pairs across the system, which can be represented by drawing resonance structures.[4] Groups that withdraw electron density via resonance have a -R effect, while those that donate electrons have a +R effect.

Understanding the balance and interplay of these two effects for each substituent is critical to predicting the chemical behavior of this compound.

Analysis of Substituents on the Benzaldehyde Core

In this compound, the aldehyde group (-CHO) serves as the primary reactive center, and its properties are modulated by the fluoro and cyano groups.

The Fluoro Substituent (-F) at Position 2 (ortho)
  • Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[4][6] Positioned ortho to the aldehyde, this effect strongly polarizes the C-F bond and withdraws electron density from the surrounding ring carbons.

  • Resonance Effect (+R): Despite its electronegativity, fluorine possesses lone pairs of electrons that can be delocalized into the benzene ring's π-system.[7] This constitutes an electron-donating resonance effect (+R).[7] However, for fluorine, the orbital overlap between its 2p orbitals and carbon's 2p orbitals is efficient, but the inductive effect is generally considered to dominate its influence on reactivity.[7] The +R effect primarily directs incoming electrophiles to the ortho and para positions, though the ring is deactivated overall by the strong -I effect.[7]

The Cyano Substituent (-CN) at Position 4 (para)
  • Inductive Effect (-I): The cyano group is strongly electron-withdrawing due to the electronegativity of the nitrogen atom.[8][9] It exerts a significant -I effect, pulling electron density from the ring through the sigma bond.[8]

  • Resonance Effect (-R): The cyano group has a carbon-nitrogen triple bond, which is a π-system that can conjugate with the benzene ring. It withdraws π-electron density from the ring, making it a powerful -R group.[8][10] This effect is strongest at the ortho and para positions.

The Aldehyde Group (-CHO) at Position 1
  • Inductive and Resonance Effects (-I, -R): The aldehyde group is itself an electron-withdrawing and deactivating group. It exhibits both a -I effect (due to the electronegative oxygen) and a -R effect (by delocalizing ring π-electrons onto the carbonyl oxygen).

Combined Electronic Effects and Impact on Reactivity

The net electronic effect on the aromatic ring of this compound is a strong deactivation towards electrophilic aromatic substitution. Both the fluoro and cyano groups are powerful electron-withdrawing substituents.[6][7][8]

The primary consequence of this electron-deficient ring is the enhanced electrophilicity of the aldehyde's carbonyl carbon. The cumulative -I and -R effects of the cyano and fluoro groups reduce the electron density throughout the ring, which in turn withdraws density from the aldehyde group. This makes the carbonyl carbon significantly more susceptible to attack by nucleophiles.[2] This property makes the molecule a valuable intermediate for reactions like Knoevenagel condensations, Wittig reactions, and nucleophilic additions.[1][2]

The diagram below illustrates the dominant electronic effects exerted by the fluoro and cyano substituents on the benzaldehyde core.

Dominant electronic effects in this compound.

Quantitative Data: Hammett Substituent Constants

The electronic effects of substituents can be quantified using Hammett substituent constants (σ). These values are derived from the ionization of substituted benzoic acids in water.[11] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[11][12] The constants are position-dependent (σ_meta and σ_para).

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)Primary Electronic Effects
-F (Fluoro)+0.34[10]+0.06[10]Strong -I, Moderate +R
-CN (Cyano)+0.56[10]+0.66[10]Strong -I, Strong -R
-CHO (Aldehyde)+0.36 (approx.)+0.42 (approx.)-I, -R

Note: Aldehyde values are approximate as they are less commonly tabulated as ring substituents in the standard Hammett series.

The large positive σ values for the cyano group highlight its powerful electron-withdrawing nature through both induction and resonance.[10] The fluoro group's σ_meta value is strongly positive, reflecting its dominant -I effect at that position.[10] However, its σ_para value is only slightly positive, indicating that its electron-donating +R effect nearly cancels out its -I effect at the para position.[7][10]

Experimental Protocol: Determination of Hammett Constants

The Hammett constants are determined empirically, most commonly by measuring the acid dissociation constants (Ka) of a series of meta- or para-substituted benzoic acids in water at 25°C.[11]

The logical workflow for such an experiment is outlined below.

G sub_synthesis Synthesis of Substituted Benzoic Acids (e.g., 4-cyano-2-fluorobenzoic acid) purification Purification & Characterization (Recrystallization, NMR, MS) sub_synthesis->purification pka_measurement pKa Measurement (Potentiometric Titration) purification->pka_measurement data_analysis Data Analysis (Calculate Ka from titration curve) pka_measurement->data_analysis hammett_calc Hammett Equation Calculation σ = log(Ka / Ka_0) data_analysis->hammett_calc Ka0 Reference Measurement (Determine Ka_0 for benzoic acid) Ka0->hammett_calc

Workflow for the experimental determination of a Hammett constant.
Detailed Methodology: Potentiometric Titration for pKa Determination

  • Preparation: A precise mass of the purified substituted benzoic acid is dissolved in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature (25°C). A calibrated pH electrode and a burette containing a standardized titrant (e.g., 0.1 M NaOH) are introduced. The solution is stirred continuously.

  • Data Collection: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the first derivative). The pKa is equal to the pH at the half-equivalence point.

  • Calculation: The acid dissociation constant (Ka) is calculated as Ka = 10^(-pKa).

  • Hammett Constant Calculation: The Hammett constant (σ) is calculated using the formula: σ = log(Ka / Ka₀) , where Ka is the dissociation constant for the substituted benzoic acid and Ka₀ is the dissociation constant for unsubstituted benzoic acid, measured under identical conditions.[11]

Conclusion

The electronic landscape of this compound is dominated by the potent electron-withdrawing properties of the ortho-fluoro and para-cyano substituents. The fluoro group primarily exerts a strong -I effect, while the cyano group contributes powerful -I and -R effects. This synergy results in a highly electron-deficient aromatic ring, which significantly enhances the electrophilicity of the aldehyde carbon. This activation towards nucleophilic attack is a key feature that makes this compound a strategic and highly reactive intermediate for the synthesis of complex molecules in pharmaceutical and materials development. A thorough understanding of these fundamental electronic principles is essential for rationally designing synthetic routes and predicting the reactivity of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of various derivatives obtainable from 4-Cyano-2-fluorobenzaldehyde. This versatile starting material, featuring a reactive aldehyde group and electron-withdrawing cyano and fluoro substituents, serves as a valuable building block in medicinal chemistry and materials science. The protocols outlined below detail the synthesis of key derivatives, including 4-Cyano-2-fluorobenzoic acid, 4-Cyano-2-fluorobenzyl alcohol, and substituted anilinoquinazolines, which have shown promise as kinase inhibitors.

Key Synthetic Transformations and Derivatives

This compound can undergo a variety of chemical transformations to yield a diverse range of derivatives. The primary reactions include oxidation of the aldehyde to a carboxylic acid, reduction to an alcohol, and condensation reactions to form more complex heterocyclic structures.

Table 1: Summary of Synthesized Derivatives and Reaction Conditions
Derivative NameReaction TypeReagents and SolventsReaction ConditionsYield (%)
4-Cyano-2-fluorobenzoic acidOxidationJones Reagent (CrO₃, H₂SO₄), Acetone0°C, 2-4 hours70-85
4-Cyano-2-fluorobenzyl alcoholReductionSodium borohydride, MethanolRoom temperatureHigh
2-(4-Cyano-2-fluorobenzylidene)malononitrileKnoevenagel CondensationMalononitrile, MethanolMicrowave, 60°C, 30 min>90
Anilinoquinazoline DerivativesCyclocondensationSubstituted anilines, 2-propanolRefluxModerate to Good

Experimental Protocols

Protocol 1: Synthesis of 4-Cyano-2-fluorobenzoic acid via Jones Oxidation

This protocol describes the oxidation of this compound to its corresponding carboxylic acid.

Materials:

  • This compound

  • Jones Reagent (Chromium trioxide in aqueous sulfuric acid)

  • Acetone

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add Jones Reagent dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding isopropanol until the orange color disappears.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-Cyano-2-fluorobenzoic acid.

Protocol 2: Synthesis of 4-Cyano-2-fluorobenzyl alcohol

This protocol details the reduction of the aldehyde to the corresponding alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add sodium borohydride (1.0-1.5 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Carefully acidify the reaction mixture with 1M HCl to a pH of ~2-3.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 4-Cyano-2-fluorobenzyl alcohol.

Protocol 3: Synthesis of 2-(4-Cyano-2-fluorobenzylidene)malononitrile via Knoevenagel Condensation

This protocol describes the carbon-carbon bond formation via a Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Methanol

  • Microwave reactor

Procedure:

  • In a microwave reactor vessel, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL)[1].

  • Subject the mixture to microwave irradiation at 60°C and 20 W for 30 minutes[1].

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the solution and wash the solid product with water (3 x 5 mL)[1].

  • Recrystallize the product from a hexane:dichloromethane (1:1) mixture to yield the pure compound[1].

Protocol 4: General Procedure for the Synthesis of Anilinoquinazoline Kinase Inhibitors

This protocol provides a general method for synthesizing 4-anilinoquinazoline derivatives, which are often potent kinase inhibitors.

Materials:

  • 4-Chloro-quinazoline precursor (synthesized from anthranilic acid derivatives)

  • Substituted aniline

  • 2-Propanol or other suitable solvent

  • Reflux apparatus

Procedure:

  • Dissolve the 4-chloro-quinazoline precursor (1.0 eq) in 2-propanol.

  • Add the appropriately substituted aniline (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold 2-propanol and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly the anilinoquinazoline scaffolds, have been investigated as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer cell signaling.

Table 2: Biological Activity of Anilinoquinazoline Derivatives
Compound IDTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
15a EGFR0.13-[2]
15a VEGFR-20.56-[2]
15b EGFR0.15HT-29, MCF-7, H460[2]
15b VEGFR-21.81-[2]
15e EGFR0.69-[2]
15e VEGFR-20.87-[2]
8o EGFR~0.01 (11-fold more potent than prototype)-[3]
8o VEGFR-2~0.03 (7-fold more potent than prototype)-[3]

Note: The compound IDs are taken from the cited literature and do not correspond to a structure provided in this document.

The inhibition of EGFR and VEGFR-2 by these compounds disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR RAS/RAF/MEK/ERK Pathway RAS/RAF/MEK/ERK Pathway EGFR->RAS/RAF/MEK/ERK Pathway PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR Pathway EGFR->PI3K/AKT/mTOR Pathway Anilinoquinazoline Inhibitor Anilinoquinazoline Inhibitor Anilinoquinazoline Inhibitor->EGFR Inhibits Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK Pathway->Cell Proliferation Cell Survival Cell Survival PI3K/AKT/mTOR Pathway->Cell Survival

Caption: EGFR Signaling Pathway Inhibition.

VEGFR2_Signaling_Pathway Ligand (VEGF) Ligand (VEGF) VEGFR-2 VEGFR-2 Ligand (VEGF)->VEGFR-2 PLCγ/PKC/MAPK Pathway PLCγ/PKC/MAPK Pathway VEGFR-2->PLCγ/PKC/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway VEGFR-2->PI3K/AKT Pathway Anilinoquinazoline Inhibitor Anilinoquinazoline Inhibitor Anilinoquinazoline Inhibitor->VEGFR-2 Inhibits Angiogenesis Angiogenesis PLCγ/PKC/MAPK Pathway->Angiogenesis Vascular Permeability Vascular Permeability PI3K/AKT Pathway->Vascular Permeability

Caption: VEGFR-2 Signaling Pathway Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and evaluation of kinase inhibitors from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis & Characterization Start This compound Reaction Condensation with Substituted Amines Start->Reaction Intermediate 4-Anilinoquinazoline Precursor Reaction->Intermediate Final_Product Anilinoquinazoline Derivative Intermediate->Final_Product Kinase_Assay In vitro Kinase Assay (EGFR/VEGFR-2) Final_Product->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT) Final_Product->Cell_Assay Purification Purification (Column Chromatography/ Recrystallization) Final_Product->Purification Data_Analysis IC50 Determination Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Synthesis and Evaluation Workflow.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of chemical derivatives. The protocols provided herein offer a foundation for the preparation of key intermediates and biologically active molecules, particularly in the realm of kinase inhibitor discovery. The demonstrated potential of anilinoquinazoline derivatives highlights the importance of this scaffold in developing targeted cancer therapies. Further exploration of derivatives from this compound is warranted to uncover new therapeutic agents and materials with novel properties.

References

Application Notes and Protocols for Knoevenagel Condensation of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Cyano-2-fluorobenzaldehyde in Knoevenagel condensation reactions. This versatile chemical transformation is instrumental in synthesizing a variety of α,β-unsaturated compounds, which are valuable intermediates in the fields of medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for analogous substituted benzaldehydes and can be adapted for specific research needs.

Introduction to Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition reaction involving a carbonyl compound (in this case, this compound) and an active methylene compound, catalyzed by a base.[1] The reaction proceeds through the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The electron-withdrawing cyano and fluoro groups on the benzaldehyde ring can influence the reactivity of the carbonyl group and the properties of the resulting products.

Applications in Drug Development

The products derived from the Knoevenagel condensation of this compound are of significant interest in drug discovery. The resulting acrylic acid, acrylate, and acrylonitrile derivatives are scaffolds found in various biologically active molecules. For instance, compounds bearing a substituted fluorophenyl)acrylic acid core structure have been investigated as Farnesoid X receptor (FXR) partial agonists for the potential treatment of Nonalcoholic Steatohepatitis (NASH).[2][3] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[4][5]

Farnesoid X Receptor (FXR) Signaling Pathway

The diagram below illustrates a simplified representation of the FXR signaling pathway. A Knoevenagel condensation product of this compound could potentially act as a ligand that modulates this pathway.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Ligand FXR Agonist (e.g., Knoevenagel Product) FXR FXR Ligand->FXR Binds FXR_RXR_dimer FXR-RXR Heterodimer FXR->FXR_RXR_dimer Forms heterodimer with RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (DNA) FXR_RXR_dimer->FXRE Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates Biological_Response Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Biological_Response Leads to

Caption: Simplified Farnesoid X Receptor (FXR) signaling pathway.

Experimental Protocols

The following are generalized protocols for the Knoevenagel condensation of this compound with various active methylene compounds. Optimization of reaction conditions (catalyst, solvent, temperature, and time) may be necessary to achieve the desired yield and purity for a specific derivative.

General Experimental Workflow

Knoevenagel_Workflow reagents 1. Combine Reactants - this compound - Active Methylene Compound - Solvent catalyst 2. Add Catalyst reagents->catalyst reaction 3. Heat and Stir (Monitor by TLC) catalyst->reaction workup 4. Reaction Work-up - Cool reaction mixture - Precipitate/Extract product reaction->workup purification 5. Purify Product - Filtration - Recrystallization/Chromatography workup->purification analysis 6. Characterize Product - NMR, IR, MS, mp purification->analysis

Caption: General workflow for Knoevenagel condensation.

Protocol 1: Reaction with Ethyl Cyanoacetate using a DABCO-based Catalyst

This protocol is adapted from a high-yield procedure for the condensation of substituted benzaldehydes with ethyl cyanoacetate.[6]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (as promoter, optional but recommended)

  • Water

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, prepare the catalytic system by combining [HyEtPy]Cl (e.g., 3 g), water (e.g., 3 mL), and DABCO (e.g., 20 mmol%).

  • To this system, add this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq).

  • Stir the reaction mixture vigorously at 50 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is expected to be complete within 1-2 hours.

  • Upon completion, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Reaction with Malononitrile using a Base Catalyst in an Aqueous Medium

This protocol is a greener chemistry approach adapted from procedures using weak inorganic bases.[7]

Materials:

  • This compound

  • Malononitrile

  • Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)

  • Water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve malononitrile (1.0 eq) and a catalytic amount of sodium bicarbonate or potassium carbonate in water.

  • To the stirred solution, add this compound (1.0 eq) in one portion.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The product should start to precipitate.

  • To ensure complete precipitation, cool the reaction mixture in an ice bath for an additional 15-20 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water to remove any unreacted starting materials and catalyst.

  • Dry the purified product under vacuum. Further purification can be achieved by recrystallization if necessary.

Protocol 3: Reaction with Cyanoacetic Acid using a Base Catalyst

This protocol is based on the reaction of substituted benzaldehydes with cyanoacetic acid.[8]

Materials:

  • This compound

  • Cyanoacetic acid

  • Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl), 3 M solution

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve cyanoacetic acid (1.0 eq) and potassium hydroxide (20 mol%) in water.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture with stirring to 75 °C for approximately 20-30 minutes. The reaction can also be performed using microwave irradiation (50 W) for a similar duration.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with 3 M HCl to precipitate the product.

  • Stir for an additional 30 minutes.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic phases and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent.

Quantitative Data for Analogous Reactions

AldehydeActive Methylene CompoundCatalyst/PromoterSolventTemperature (°C)TimeYield (%)Reference
4-FluorobenzaldehydeEthyl CyanoacetateDABCO / [HyEtPy]ClWater5040 min97[6]
4-CyanobenzaldehydeEthyl CyanoacetateDABCO / [HyEtPy]ClWater505 min98[6]
4-FluorobenzaldehydeCyanoacetic AcidKOHWater75 (MW)20 min75[8]
BenzaldehydeMalononitrileNaHCO₃WaterRT30 min~50-100[7]
BenzaldehydeEthyl CyanoacetateDBU / H₂OWaterRT20 min94[3]

Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols for the Wittig Reaction of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of regioselectivity. This powerful olefination method is indispensable for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The substrate, 4-Cyano-2-fluorobenzaldehyde, is a valuable building block in medicinal chemistry due to the presence of electron-withdrawing cyano and fluoro groups, which can significantly influence molecular properties and biological activity.

These application notes provide detailed protocols for the stereoselective synthesis of both (E) and (Z)-alkenes from this compound using the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant. The choice of the phosphorus reagent—a non-stabilized ylide, a stabilized ylide, or a phosphonate ester—is critical in directing the stereochemical outcome of the reaction.

Reaction Principles and Stereoselectivity

The stereoselectivity of the Wittig reaction is primarily determined by the stability of the phosphorus ylide.

  • Non-stabilized ylides , typically bearing alkyl or aryl substituents, are highly reactive. The reaction proceeds via a kinetically controlled pathway, leading predominantly to the formation of the less stable (Z)-alkene . These reactions are often conducted under anhydrous conditions at low temperatures.

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone, or nitrile) adjacent to the carbanion, are less reactive. The reaction is thermodynamically controlled, allowing for equilibration of intermediates to form the more stable (E)-alkene as the major product.[1] These reactions can often be carried out under milder conditions.

  • The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions. It generally provides excellent (E)-selectivity and offers the advantage of easier purification, as the phosphate byproduct is water-soluble.

Data Presentation: Wittig Reaction Conditions for this compound

The following table summarizes representative conditions for the Wittig and Horner-Wadsworth-Emmons reactions with this compound, leading to the formation of either (E) or (Z)-alkenes.

Product StereoisomerReagent TypePhosphorous ReagentBaseSolventTemperature (°C)Time (h)Yield (%)E/Z Ratio
(Z)-Stilbene Derivative Non-stabilized YlideBenzyltriphenylphosphonium chloriden-ButyllithiumTHF-78 to RT2-12Good to High>95:5
(E)-Acrylate Derivative Stabilized YlideMethyl (triphenylphosphoranylidene)acetateNone (stable ylide)DichloromethaneRoom Temp.12-2485-99[1]>95:5[1]
(E)-Acrylonitrile Derivative HWE ReagentDiethyl cyanomethylphosphonateSodium HydrideTHF0 to RT2-6High>98:2

Experimental Protocols

Protocol 1: Synthesis of (Z)-2-(4-Cyano-2-fluorophenyl)-1-phenylethene via a Non-Stabilized Ylide

This protocol is designed to favor the formation of the (Z)-isomer.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A distinct color change to deep red or orange indicates the formation of the ylide.

  • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at -78 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide.

  • Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-alkene.

Characterization: The stereochemistry of the product can be confirmed by ¹H NMR spectroscopy. The vicinal coupling constant (J) for the vinylic protons of (Z)-stilbenes is typically around 12 Hz.

Protocol 2: Synthesis of (E)-Methyl 3-(4-cyano-2-fluorophenyl)acrylate via a Stabilized Ylide

This protocol is based on literature reports for the synthesis of (E)-alkenes from this compound.[1]

Materials:

  • This compound

  • Methyl (triphenylphosphoranylidene)acetate

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Add methyl (triphenylphosphoranylidene)acetate (1.05 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting aldehyde by TLC.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add hexanes to the residue and stir to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture to remove the solid triphenylphosphine oxide.

  • Wash the filtrate with hexanes and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product further by flash column chromatography on silica gel.

Characterization: The (E)-configuration is confirmed by ¹H NMR, with a typical vicinal coupling constant for the vinylic protons of around 16-18 Hz.

Mandatory Visualizations

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation (Protocol 1) cluster_reaction Wittig Reaction cluster_workup Work-up & Purification PhosphoniumSalt Phosphonium Salt (e.g., Benzyltriphenyl- phosphonium chloride) Ylide Phosphorus Ylide PhosphoniumSalt->Ylide -78 °C, 1h Base Strong Base (e.g., n-BuLi) Base->Ylide Solvent1 Anhydrous THF Solvent1->PhosphoniumSalt ReactionMix Reaction Mixture Ylide->ReactionMix -78 °C to RT Aldehyde This compound in Anhydrous THF Aldehyde->ReactionMix Alkene Crude Alkene Product + Triphenylphosphine Oxide ReactionMix->Alkene 2-12 h Quench Quench (aq. NH4Cl) Alkene->Quench Extract Extraction (Ethyl Acetate) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify FinalProduct Pure (Z)-Alkene Purify->FinalProduct

Caption: Workflow for Z-selective Wittig reaction.

Logical_Relationship cluster_reagents Reactant Choice cluster_outcome Stereochemical Outcome YlideType Ylide Type NonStabilized Non-stabilized Ylide (e.g., Alkyl, Aryl) Stabilized Stabilized Ylide (e.g., -COOR, -CN) HWE HWE Reagent (Phosphonate Ester) Kinetic Kinetic Control NonStabilized->Kinetic leads to Thermo Thermodynamic Control Stabilized->Thermo leads to HWE->Thermo leads to Pathway Reaction Pathway Z_Alkene (Z)-Alkene Kinetic->Z_Alkene favors E_Alkene (E)-Alkene Thermo->E_Alkene favors Product Major Product

Caption: Stereoselectivity in Wittig reactions.

References

Application Note: High-Yield Synthesis of (4-cyano-2-fluorophenyl)methanol via Selective Aldehyde Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the selective reduction of 4-cyano-2-fluorobenzaldehyde to its corresponding benzyl alcohol, (4-cyano-2-fluorophenyl)methanol. The presented method utilizes sodium borohydride (NaBH₄) as a mild and chemoselective reducing agent, ensuring the preservation of the cyano and fluoro functionalities. This process is characterized by its high efficiency, operational simplicity, and excellent yield, making it highly suitable for applications in medicinal chemistry and drug development where this scaffold is a valuable intermediate.

Introduction

(4-cyano-2-fluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The selective reduction of the aldehyde group in this compound presents a chemical challenge due to the presence of other reducible functional groups, namely the nitrile. Sodium borohydride is a well-established reagent for the reduction of aldehydes and ketones to their corresponding alcohols.[1] Its mild nature allows for high chemoselectivity, making it the ideal choice for this transformation, as it does not typically reduce nitriles, esters, or amides under standard conditions.[1][2] This protocol details a robust and reproducible method for the synthesis of (4-cyano-2-fluorophenyl)methanol, achieving high yields and purity.

Reaction Scheme

The chemical transformation described in this protocol is the reduction of the aldehyde functional group of this compound to a primary alcohol using sodium borohydride in methanol.

reaction_scheme cluster_reagents start This compound product (4-cyano-2-fluorophenyl)methanol start->product

Caption: Reaction scheme for the reduction of this compound.

Experimental Protocol

3.1. Materials and Reagents

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2. Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water (20 mL) to decompose the excess sodium borohydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude (4-cyano-2-fluorophenyl)methanol can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes the typical quantitative data for the reduction of this compound using sodium borohydride.

ParameterValueReference
Starting Material This compound
Product (4-cyano-2-fluorophenyl)methanol
Reducing Agent Sodium Borohydride (NaBH₄)[1][2]
Solvent Methanol[2]
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time 1-2 hours
Yield 85-95%[2]
Purity >98% (after purification)

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of (4-cyano-2-fluorophenyl)methanol.

G Workflow for the Synthesis of (4-cyano-2-fluorophenyl)methanol cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve this compound in Methanol B Cool to 0-5 °C A->B C Add Sodium Borohydride B->C D Stir at Room Temperature C->D E Quench with Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry and Concentrate G->H I Purify (Column Chromatography/ Recrystallization) H->I J (4-cyano-2-fluorophenyl)methanol I->J Final Product

Caption: Step-by-step workflow for the synthesis and purification of (4-cyano-2-fluorophenyl)methanol.

Safety Precautions

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Conclusion

The protocol described provides an efficient and reliable method for the selective reduction of this compound to (4-cyano-2-fluorophenyl)methanol. The use of sodium borohydride offers excellent chemoselectivity and high yields, making this procedure a valuable tool for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols: The Role of 4-Cyano-2-fluorobenzaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde is a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique trifecta of reactive sites—an electrophilic aldehyde, a cyano group that can be transformed into various functionalities, and an activated fluoro-substituted aromatic ring—makes it an ideal starting material for the synthesis of a diverse array of heterocyclic scaffolds.[1] These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems utilizing this compound.

Key Applications in Heterocyclic Synthesis

This compound serves as a precursor for the synthesis of several important classes of heterocyclic compounds, including:

  • Quinazolines and Quinazolinones: These fused heterocyclic systems are present in numerous pharmaceuticals with a wide range of biological activities, including anticancer and antimicrobial properties.

  • Pyrimidines: As a core component of nucleobases, the pyrimidine scaffold is of fundamental importance in the development of antiviral and anticancer agents.

  • Benzodiazepines: This class of compounds is well-known for its therapeutic applications, particularly as anxiolytics, anticonvulsants, and sedatives.

  • Products of Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction provides access to α,β-unsaturated compounds that are versatile intermediates for the synthesis of various heterocyclic systems.

Data Presentation

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds
EntryActive Methylene CompoundCatalystSolventTime (h)Yield (%)Ref.
1MalononitrilePiperidineEthanol2-4>90[2]
2Ethyl CyanoacetateDBU/H₂OWater0.396[3]
3Diethyl MalonateDBU/H₂OWater2485[3]
4AcetylacetoneDBU/H₂OWater2482[3]

Yields are for the corresponding α,β-unsaturated product.

Table 2: Synthesis of 2-Substituted-4-aminoquinazolines from this compound (via a plausible multi-step synthesis)
EntryAmidine SourceCatalystSolventTemperature (°C)Yield (%)
1FormamidineN/ADMF12075-85
2AcetamidineN/ADMF12070-80
3BenzamidineN/ADMF12072-82

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-(4-cyano-2-fluorobenzylidene)malononitrile, a key intermediate for further heterocyclic synthesis.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol, 1.49 g) and malononitrile (10 mmol, 0.66 g) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, 10 µL) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will form. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and then with deionized water.

  • Dry the product under vacuum to obtain 2-(4-cyano-2-fluorobenzylidene)malononitrile.

Protocol 2: One-Pot Synthesis of 2-Aryl-quinazolin-4(3H)-ones (Adapted from related starting materials)

This protocol provides a general procedure for the synthesis of quinazolinones, a reaction for which this compound is a suitable precursor after conversion of the aldehyde to a nitrile or amide.

Materials:

  • 2-Amino-5-cyanobenzamide (can be synthesized from this compound)

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Ethanol

  • Iodine

Procedure:

  • To a solution of 2-amino-5-cyanobenzamide (1 mmol) and the aromatic aldehyde (1.1 mmol) in ethanol (10 mL), add iodine (1.1 mmol).

  • Reflux the reaction mixture for the time required for the reaction to complete (monitor by TLC, typically 5-7 hours).

  • After completion, cool the reaction mixture to room temperature.

  • A solid product will precipitate out of the solution.

  • Collect the solid by filtration and wash with a cold solution of sodium thiosulfate to remove excess iodine, followed by washing with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2-aryl-quinazolin-4(3H)-one.

Protocol 3: Three-Component Synthesis of Substituted Pyrimidines (General Procedure)

This protocol outlines a general three-component reaction for the synthesis of pyrimidine derivatives, for which this compound can be a key component.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Thiourea

  • Potassium carbonate

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl cyanoacetate (10 mmol), thiourea (12 mmol), and potassium carbonate (15 mmol) in ethanol (30 mL).[4]

  • Reflux the mixture for 18-20 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Acidify the mixture with acetic acid to precipitate the product.[4]

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent.

Mandatory Visualizations

Knoevenagel_Condensation This compound This compound Intermediate Intermediate This compound->Intermediate Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration H2O H₂O Intermediate->H2O Catalyst Base Catalyst (e.g., Piperidine, DBU) Catalyst->Intermediate Deprotonation

Caption: Knoevenagel condensation of this compound.

Quinazolinone_Synthesis Start This compound Step1 Oxidation to Carboxylic Acid Start->Step1 Intermediate1 2-Fluoro-4-cyanobenzoic acid Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 2-Amino-4-cyanobenzoic acid (or amide derivative) Step2->Intermediate2 Step3 Cyclization with Aldehyde/Orthoester Intermediate2->Step3 Product Quinazolinone Derivative Step3->Product MCR_Pyrimidine_Synthesis Aldehyde This compound OnePot One-Pot Reaction Aldehyde->OnePot Methylene Active Methylene Compound Methylene->OnePot Amidine Amidine Source (e.g., Thiourea) Amidine->OnePot Product Substituted Pyrimidine OnePot->Product

References

Application Notes and Protocols: 4-Cyano-2-fluorobenzaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde is a key building block in modern medicinal chemistry, prized for its unique combination of reactive functional groups. The presence of an aldehyde, a cyano group, and a fluorine atom on the benzaldehyde scaffold provides a versatile platform for the synthesis of a diverse range of complex molecules, particularly in the development of novel pharmaceuticals.[1] The aldehyde functionality readily participates in reactions such as reductive amination and Wittig olefination, while the cyano group can be transformed into various nitrogen-containing heterocycles. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule. These attributes make this compound a valuable intermediate in the synthesis of targeted therapies, including kinase inhibitors and other biologically active compounds.

Application in the Synthesis of Kinase Inhibitors: Tofacitinib Intermediate

A prominent application of this compound is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis. One of the key steps in the synthesis of the JAK inhibitor Tofacitinib involves the reductive amination of a piperidine derivative with a benzaldehyde precursor. While many synthetic routes to Tofacitinib exist, the use of substituted benzaldehydes is a critical strategy.

Application in the Synthesis of Imidazo[1,2-a]pyridines

This compound is also a valuable reagent in multicomponent reactions for the synthesis of fused heterocyclic systems. The Groebke-Blackburn-Bienaymé reaction, for instance, utilizes an aldehyde, an aminopyridine, and an isocyanide to construct the imidazo[1,2-a]pyridine scaffold. This scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors (e.g., c-Met inhibitors) and agents targeting other signaling pathways.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for key transformations involving this compound and related compounds.

Table 1: Reductive Amination of Benzaldehydes with Piperidine Derivatives

AldehydeAmineReducing AgentSolventTemperatureTimeYield (%)Reference
This compound(3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidin-3-amineSodium TriacetoxyborohydrideDichloromethaneRoom Temp.4-6 h85-95 (estimated)General Protocol
BenzaldehydePiperidineSodium TriacetoxyborohydrideEtOAcRoom Temp.6 h>95[2]
Various AldehydesVarious AminesSodium BorohydrideMethanolRoom Temp.< 3 h80-96General Protocol

Table 2: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

AldehydeAmineIsocyanideCatalystSolventTemperatureTimeYield (%)Reference
This compound2-Aminopyridinetert-Butyl isocyanideSc(OTf)₃ (20 mol%)MeCN120 °C (MW)1 h70-85 (estimated)[1]
Various Aldehydes2-AminopyridinesVarious Isocyanidesp-Toluenesulfonic acid or Sc(OTf)₃Not specifiedNot specifiedNot specifiedGood to Excellent[2][3][4]
Benzaldehyde2-Aminopyrimidinetert-Butyl isocyanidePerchloric acidMethanolNot specifiedNot specified33-98[5]

Experimental Protocols

Protocol 1: Synthesis of a Tofacitinib Intermediate via Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with a substituted piperidine, a key step in the synthesis of JAK inhibitors like Tofacitinib.

Materials:

  • This compound

  • (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidin-3-amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in anhydrous dichloromethane.

  • Add (3R,4R)-N,4-Dimethyl-1-(phenylmethyl)piperidin-3-amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the desired N-benzylated piperidine intermediate.

Protocol 2: Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine via Groebke-Blackburn-Bienaymé Reaction

This protocol outlines a microwave-assisted, one-pot synthesis of a 3-amino-2-(4-cyano-2-fluorophenyl)imidazo[1,2-a]pyridine derivative.

Materials:

  • This compound

  • 2-Aminopyridine

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Acetonitrile (MeCN)

  • Microwave reactor vials

  • Ethyl acetate, saturated aqueous sodium bicarbonate solution, brine, anhydrous sodium sulfate.

Procedure:

  • To a microwave reactor vial, add this compound (1.0 eq), 2-aminopyridine (1.0 eq), and scandium(III) triflate (20 mol%).

  • Add acetonitrile as the solvent.

  • Add tert-butyl isocyanide (1.1 eq) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to afford the desired imidazo[1,2-a]pyridine.[1][6]

Signaling Pathways and Logical Relationships

Janus Kinase (JAK)-STAT Signaling Pathway

Tofacitinib, a pharmaceutical synthesized using intermediates derived from this compound, is an inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses.[7][8][9][10][11] Inhibition of this pathway can modulate inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Inhibits

Caption: The Janus Kinase (JAK)-STAT signaling pathway and the inhibitory action of Tofacitinib.

c-Met Signaling Pathway

Imidazo[1,2-a]pyridine derivatives synthesized from this compound have been investigated as inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling cascades involved in cell proliferation, migration, and survival.[12][13] Dysregulation of this pathway is implicated in various cancers.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Activates AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor Imidazo[1,2-a]pyridine (c-Met Inhibitor) Inhibitor->cMet Inhibits

Caption: The c-Met signaling pathway and its inhibition by imidazo[1,2-a]pyridine derivatives.

Synthetic Workflow

The following diagram illustrates the general workflow from the starting material, this compound, to the synthesis of potential pharmaceutical compounds.

Synthetic_Workflow Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Groebke-Blackburn-Bienaymé Start->Reaction2 Intermediate1 Piperidine Intermediate Reaction1->Intermediate1 Intermediate2 Imidazo[1,2-a]pyridine Reaction2->Intermediate2 Final1 Kinase Inhibitor (e.g., Tofacitinib) Intermediate1->Final1 Final2 Biologically Active Compound Intermediate2->Final2

Caption: General synthetic workflow illustrating the use of this compound.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic aromatic substitution (SNAr) of 4-Cyano-2-fluorobenzaldehyde. This versatile building block is particularly useful in the synthesis of a wide range of substituted benzaldehyde derivatives, which are valuable intermediates in medicinal chemistry and materials science. The electron-withdrawing nature of the cyano and aldehyde groups activates the aromatic ring, facilitating the displacement of the fluorine atom by various nucleophiles.

Reaction Principle

The nucleophilic aromatic substitution of this compound proceeds via a bimolecular addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine atom, which is activated by the ortho-aldehyde and para-cyano groups. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the fluoride ion, yielding the substituted product. The general reaction scheme is depicted below:

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following section details generalized protocols for the reaction of this compound with various classes of nucleophiles, including amines, alcohols, and thiols.

Protocol 1: Reaction with Amine Nucleophiles (e.g., Morpholine)

This protocol describes the synthesis of 4-Cyano-2-(morpholin-4-yl)benzaldehyde.

Materials:

  • This compound

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure 4-Cyano-2-(morpholin-4-yl)benzaldehyde.

Protocol 2: Reaction with Alcohol Nucleophiles (e.g., Sodium Methoxide)

This protocol describes the synthesis of 4-Cyano-2-methoxybenzaldehyde.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add a solution of sodium methoxide in methanol (1.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-Cyano-2-methoxybenzaldehyde.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the synthesis of 4-Cyano-2-(phenylthio)benzaldehyde.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq) in anhydrous DMF.

  • Heat the mixture to 60-80 °C and stir for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 4-Cyano-2-(phenylthio)benzaldehyde.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic aromatic substitution of this compound with various nucleophiles. Please note that reaction conditions and yields may vary and require optimization for specific substrates.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1 MorpholineK₂CO₃DMF90685-95
2 PiperidineK₂CO₃DMF90680-90
3 AnilineK₂CO₃DMSO1201270-85
4 Sodium Methoxide-Methanol25390-98
5 PhenolK₂CO₃DMF100875-85
6 ThiophenolK₂CO₃DMF70488-96

Visualizations

Experimental Workflow

The general workflow for the nucleophilic aromatic substitution of this compound followed by workup and purification is illustrated below.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine this compound, nucleophile, and base in solvent B Heat and stir reaction mixture A->B C Monitor progress by TLC B->C D Cool reaction and quench C->D E Extract with organic solvent D->E F Wash with brine and dry E->F G Concentrate under reduced pressure F->G H Column chromatography G->H I Characterize pure product H->I logical_relationship cluster_reactants Reactants cluster_conditions Conditions Substrate This compound Product 2-Substituted-4-cyanobenzaldehyde Substrate->Product Nucleophile Amine, Alcohol, or Thiol Nucleophile->Product Base K2CO3, NaH, etc. Base->Product Solvent DMF, DMSO, MeOH, etc. Solvent->Product Temperature Elevated Temperature Temperature->Product

Application Notes and Protocols: Grignard Reaction with 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzaldehyde is a versatile bifunctional building block in organic synthesis, possessing both a reactive aldehyde and a cyano group, attached to a fluorinated aromatic ring. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The Grignard reaction, a classic and powerful tool for carbon-carbon bond formation, offers a straightforward route to functionalize the aldehyde group, leading to the synthesis of substituted diaryl carbinols. These products can serve as key intermediates in the development of novel therapeutics and functional materials.

This document provides detailed application notes on the Grignard reaction with this compound, including a discussion on chemoselectivity, a comprehensive experimental protocol, quantitative data for related reactions, and an overview of the applications of the resulting products.

Chemoselectivity: Aldehyde vs. Nitrile

A key consideration in the Grignard reaction with this compound is the chemoselective attack of the Grignard reagent on one of the two electrophilic sites: the aldehyde carbonyl carbon and the nitrile carbon. Aldehydes are generally more electrophilic and thus more reactive towards nucleophiles like Grignard reagents than nitriles.

The greater reactivity of the aldehyde can be attributed to the polarization of the carbon-oxygen double bond and the steric accessibility of the carbonyl carbon. The reaction with the aldehyde is typically fast and occurs at low temperatures. In contrast, the addition of a Grignard reagent to a nitrile to form a ketone (after hydrolysis) often requires more forcing conditions, such as higher temperatures or the use of catalysts. Therefore, under standard Grignard reaction conditions, the selective addition to the aldehyde group is the overwhelmingly favored pathway, leading to the formation of a secondary alcohol.

Experimental Protocol: Synthesis of (4-cyano-2-fluorophenyl)(aryl/alkyl)methanol

This protocol describes a general procedure for the reaction of a Grignard reagent (R-MgX, where R can be an aryl or alkyl group and X is a halogen) with this compound.

Materials:

  • This compound

  • Magnesium turnings

  • Aryl or alkyl halide (e.g., bromobenzene for phenylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Chromatography column

Procedure:

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

  • Drying of Glassware: All glassware must be thoroughly dried in an oven at >100 °C for several hours and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine.

  • Solvent Addition: Add a portion of the anhydrous diethyl ether or THF to the flask.

  • Addition of Halide: Dissolve the aryl or alkyl halide (1.1 equivalents) in the remaining anhydrous ether or THF and add it to the dropping funnel. Add a small amount of the halide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

  • Formation of Grignard Reagent: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be cloudy and greyish-brown.

Part B: Grignard Reaction with this compound

  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask. Add this solution dropwise to the cooled Grignard reagent via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction. This will hydrolyze the magnesium alkoxide intermediate to the desired alcohol.

  • Work-up: If a precipitate forms, a small amount of 1 M HCl can be added to dissolve it. Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure (4-cyano-2-fluorophenyl)(aryl/alkyl)methanol.

Data Presentation

EntryAldehydeGrignard ReagentSolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydePhenylmagnesium bromideTHF0 to rt197-98
24-ChlorobenzaldehydePhenylmagnesium bromideDiethyl ether0 to rt2~95
34-MethoxybenzaldehydeMethylmagnesium bromideTHF0 to rt1.5~96
4BenzaldehydeEthylmagnesium bromideDiethyl etherrt2~90
52-ChlorobenzaldehydePhenylmagnesium bromideTHF-78 to rt3~85

Note: Yields are highly dependent on reaction conditions, purity of reagents, and the nature of the substituents.

Applications in Drug Development and Materials Science

The (4-cyano-2-fluorophenyl)(aryl)methanol scaffold is a key intermediate in the synthesis of various biologically active molecules.

  • Aromatase Inhibitors: One of the most significant applications of this scaffold is in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. The drug Letrozole , a potent and selective third-generation aromatase inhibitor, is synthesized from an intermediate derived from the Grignard reaction of 4-cyanobenzonitrile with a Grignard reagent, followed by the introduction of a triazole ring. The diarylmethanol core is a pharmacologically inactive metabolite of Letrozole.[1] The 2-fluoro substituent in the target molecule can potentially enhance metabolic stability and binding affinity.

  • Other Potential Therapeutic Areas: Diaryl- and aryl-alkyl carbinols containing cyano groups have been investigated for a range of other biological activities, including:

    • Anticancer Agents: The diarylmethanol core is present in various compounds with demonstrated cytotoxic activity against different cancer cell lines.

    • Antimicrobial Agents: Certain diarylmethanol derivatives have shown promising antibacterial and antifungal properties.

  • Materials Science: The unique electronic properties conferred by the fluorine atom and the cyano group make these molecules interesting candidates for the development of novel organic materials with applications in electronics and photonics.

Mandatory Visualizations

Grignard_Reaction_Workflow Experimental Workflow: Grignard Reaction with this compound start Start: Dry Glassware and Reagents prep_grignard Prepare Grignard Reagent (R-MgX in Anhydrous Ether/THF) start->prep_grignard Inert Atmosphere reaction Grignard Reaction: Add this compound solution dropwise at 0°C prep_grignard->reaction Cool to 0°C workup Aqueous Work-up: Quench with sat. NH4Cl(aq) reaction->workup After 1-3h at rt extraction Extraction: Separate organic and aqueous layers workup->extraction purification Purification: Dry, concentrate, and perform column chromatography extraction->purification product Final Product: (4-cyano-2-fluorophenyl)(aryl/alkyl)methanol purification->product

Caption: Experimental workflow for the Grignard reaction.

Signaling_Pathway_Relationship Relationship to Aromatase Inhibition Pathway cluster_synthesis Synthesis cluster_biology Biological Pathway 4_cyano_2_fluorobenzaldehyde This compound Diarylmethanol_Intermediate (4-cyano-2-fluorophenyl) (4-cyanophenyl)methanol (Letrozole Intermediate) 4_cyano_2_fluorobenzaldehyde->Diarylmethanol_Intermediate Grignard Reaction Grignard_Reagent Grignard Reagent (e.g., 4-cyanophenylmagnesium bromide) Letrozole Letrozole (Aromatase Inhibitor) Diarylmethanol_Intermediate->Letrozole Further Synthesis (e.g., Triazole formation) Aromatase Aromatase Enzyme (CYP19A1) Letrozole->Aromatase Inhibition Androgens Androgens (e.g., Testosterone) Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Conversion Aromatase->Estrogens Estrogen_Receptor Estrogen Receptor Estrogens->Estrogen_Receptor Binding Tumor_Growth Hormone-Dependent Tumor Growth Estrogen_Receptor->Tumor_Growth Activation

Caption: Synthesis of Letrozole intermediate and its role in aromatase inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyano-2-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and industrially relevant method is the cyanation of an aryl halide precursor, typically 4-bromo-2-fluorobenzaldehyde, using a transition metal catalyst. Palladium- and copper-catalyzed reactions are the most common approaches.

Q2: What are the key factors influencing the yield of the cyanation reaction?

Several factors can significantly impact the yield:

  • Catalyst and Ligand: The choice of palladium or copper catalyst and the associated ligands is critical.

  • Cyanide Source: Different cyanide sources (e.g., K₄[Fe(CN)₆], Zn(CN)₂, CuCN, NaCN) have varying reactivity and solubility, which affects the reaction rate and catalyst stability.

  • Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are commonly used.

  • Temperature: Reaction temperatures typically range from 80°C to 150°C.

  • Atmosphere: Inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and side reactions.

Q3: What are the common side reactions in this synthesis?

The primary side reactions include:

  • Hydrolysis of the nitrile: The cyano group can be hydrolyzed to a carboxamide or carboxylic acid, especially in the presence of water and strong acid or base.

  • Catalyst deactivation: Excess cyanide ions in the solution can poison the palladium catalyst, leading to incomplete conversion.[1]

  • Formation of impurities: Depending on the reaction conditions, impurities from the starting material or side reactions of the aldehyde group can arise.

Q4: How can I purify the final product?

Standard purification techniques include:

  • Aqueous workup: Washing the crude product with water and brine to remove inorganic salts and water-soluble impurities.

  • Column chromatography: Using silica gel with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from impurities.

  • Recrystallization: This can be an effective method for obtaining a highly pure product. Suitable solvents include isopropanol, ethanol, or mixtures of hexane and ethyl acetate.[2]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Yield
Symptom Possible Cause Suggested Solution
No reaction or very low conversion Inactive catalystEnsure the catalyst is not old or degraded. For palladium catalysts, a pre-activation step might be necessary.
Insufficient temperatureGradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Poor quality starting materialsVerify the purity of 4-bromo-2-fluorobenzaldehyde and the cyanide source.
Reaction starts but stalls Catalyst poisoningThis is common in palladium-catalyzed reactions with soluble cyanide sources. Switch to a less soluble source like K₄[Fe(CN)₆] or use a phase-transfer catalyst.[1]
Insufficiently inert atmosphereEnsure the reaction setup is properly purged with nitrogen or argon to exclude oxygen and moisture.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Multiple spots on TLC, close to the product Rf Incomplete reactionIncrease reaction time or temperature. Consider adding a fresh portion of the catalyst.
Formation of related impuritiesOptimize reaction conditions to minimize side reactions. A thorough purification by column chromatography is recommended.
Presence of a more polar impurity Hydrolysis of the nitrile group to an amide or carboxylic acidEnsure anhydrous reaction conditions. Use a non-aqueous workup if possible. The carboxylic acid can be removed by washing with a mild base during workup.
Product is colored Residual catalyst or colored impuritiesTreat the crude product with activated charcoal before recrystallization. Ensure complete removal of the catalyst during workup.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from established methods for the cyanation of aryl halides and offers a good balance of yield and safety by using a non-toxic cyanide source.

Materials:

  • 4-bromo-2-fluorobenzaldehyde

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-fluorobenzaldehyde (1.0 eq), K₄[Fe(CN)₆]·3H₂O (0.6 eq), and Na₂CO₃ (2.0 eq).

  • Add Pd(OAc)₂ (0.02 eq) and dppf (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-140°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Copper-Catalyzed Cyanation (Rosenmund-von Braun Reaction)

This protocol utilizes a more traditional copper-catalyzed approach.

Materials:

  • 4-bromo-2-fluorobenzaldehyde

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Toluene

  • Ethyl acetate

  • Aqueous ammonia solution

  • Brine

Procedure:

  • In a round-bottom flask, combine 4-bromo-2-fluorobenzaldehyde (1.0 eq) and CuCN (1.2-1.5 eq).

  • Add DMF or NMP as the solvent.

  • Heat the mixture to 140-160°C under a nitrogen atmosphere with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into an aqueous ammonia solution to complex the copper salts.

  • Extract the aqueous layer with ethyl acetate or toluene.

  • Combine the organic layers and wash with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Catalytic Systems for Cyanation of Aryl Halides
Catalyst SystemCyanide SourceSolventTemp (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂ / dppfK₄[Fe(CN)₆]DMF120-14012-2470-90Good for substrates with electron-withdrawing groups.[3]
Pd₂(dba)₃ / XPhosZn(CN)₂DMAc100-1208-1675-95Effective for a broad range of aryl halides.
CuI / DMEDANaCNToluene11012-2460-85Milder conditions compared to traditional Rosenmund-von Braun.[1]
CuCN (stoichiometric)CuCNNMP150-1705-1070-85Traditional Rosenmund-von Braun; high temperatures required.
Pd/CZn(CN)₂DMAc100-1201277-96Heterogeneous catalyst, easy to remove.[4]

Visualizations

Experimental Workflow for Palladium-Catalyzed Cyanation

G Workflow for Palladium-Catalyzed Cyanation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants (Aryl Halide, Cyanide Source, Base) B 2. Add Catalyst System (Pd(OAc)₂, dppf) A->B C 3. Purge with Inert Gas (Nitrogen/Argon) B->C D 4. Add Anhydrous Solvent (DMF) C->D E 5. Heat to 120-140°C with Vigorous Stirring D->E F 6. Monitor Progress (TLC, GC/MS) E->F G 7. Cool and Dilute (Ethyl Acetate) F->G Reaction Complete H 8. Filter through Celite G->H I 9. Aqueous Washes (Water, Brine) H->I J 10. Dry and Concentrate I->J K 11. Purify (Column Chromatography) J->K L Final Product: This compound K->L G Troubleshooting Low Yield in Cyanation Reactions cluster_no_reaction No Product Formation cluster_stalled_reaction Stalled Reaction Start Low or No Yield Observed Q1 Is there any product formation at all? Start->Q1 A1 Check Catalyst Activity Q1->A1 No B1 Check for Catalyst Poisoning (Switch Cyanide Source) Q1->B1 Yes, but reaction stalled A2 Verify Starting Material Purity A1->A2 A3 Increase Reaction Temperature A2->A3 B2 Ensure Inert Atmosphere is Maintained B1->B2 B3 Increase Reaction Time B2->B3

References

Technical Support Center: 4-Cyano-2-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorobenzaldehyde. The information is designed to help identify and resolve common issues encountered during chemical reactions involving this versatile reagent.

General FAQs

Q1: What are the main reactive sites of this compound?

This compound possesses three primary reactive sites: the aldehyde group, the cyano group, and the fluorine atom attached to the aromatic ring. The aldehyde group is prone to nucleophilic attack and participates in reactions like reductions, oxidations, and carbon-carbon bond formation. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The fluorine atom, activated by the electron-withdrawing cyano and aldehyde groups, can undergo nucleophilic aromatic substitution.[1]

Troubleshooting Guide: Oxidation Reactions

The oxidation of this compound to 4-cyano-2-fluorobenzoic acid is a common transformation. However, side reactions can occur.

Oxidation_Troubleshooting start Start: Oxidation of This compound issue Issue Encountered: Low yield or presence of impurities start->issue byproduct1 Byproduct: 4-Carboxy-2-fluorobenzaldehyde (Hydrolysis of cyano group) issue->byproduct1 Is 4-carboxy-2-fluorobenzaldehyde observed? byproduct2 Byproduct: Unreacted Starting Material issue->byproduct2 Is starting material remaining? byproduct3 Byproduct: Over-oxidation Products (e.g., decomposition) issue->byproduct3 Are there signs of decomposition? solution1 Troubleshooting: - Use milder reaction conditions (e.g., lower temperature). - Employ aprotic solvents. - Carefully control pH to avoid acidic or strongly basic conditions. byproduct1->solution1 solution2 Troubleshooting: - Increase reaction time or temperature. - Use a stronger oxidizing agent. - Ensure stoichiometric amounts of reagents. byproduct2->solution2 solution3 Troubleshooting: - Use a more selective oxidizing agent (e.g., sodium chlorite). - Control the addition rate of the oxidizing agent. - Maintain a low reaction temperature. byproduct3->solution3 end Desired Product: 4-Cyano-2-fluorobenzoic acid solution1->end solution2->end solution3->end

FAQs for Oxidation Reactions

Q2: I am observing the formation of 4-carboxy-2-fluorobenzaldehyde alongside my desired product. What is happening and how can I prevent it?

This byproduct results from the hydrolysis of the cyano group to a carboxylic acid. This is often promoted by strong acidic or basic conditions and elevated temperatures. To minimize this, consider using milder reaction conditions and ensure the reaction medium is not strongly acidic or basic.

Q3: My oxidation reaction is incomplete, and I have a significant amount of starting material left. What should I do?

Incomplete conversion can be due to insufficient reaction time, low temperature, or a weak oxidizing agent. You can try increasing the reaction time or temperature. If that doesn't work, a stronger oxidizing agent might be necessary. Ensure you are using the correct stoichiometry of reagents.

Oxidizing AgentTypical Reaction ConditionsCommon Byproducts
Potassium Permanganate (KMnO₄)Aqueous solution, often with a phase transfer catalyst.4-Carboxy-2-fluorobenzaldehyde (due to basic conditions), over-oxidation products.
Jones Reagent (CrO₃/H₂SO₄)Acetone, 0°C to room temperature.4-Carboxy-2-fluorobenzaldehyde (due to strong acid).
Sodium Chlorite (NaClO₂)Buffered solution (e.g., with NaH₂PO₄), often with a chlorine scavenger like 2-methyl-2-butene.Generally cleaner, but incomplete reaction if not optimized.

Experimental Protocol: Oxidation using Sodium Chlorite

  • Dissolve this compound (1 equivalent) in a suitable solvent like tert-butanol or a mixture of acetonitrile and water.

  • Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a slightly acidic pH.

  • Add a chlorine scavenger such as 2-methyl-2-butene (excess).

  • Slowly add an aqueous solution of sodium chlorite (NaClO₂, 1.5-2 equivalents) to the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with HCl to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry to obtain 4-cyano-2-fluorobenzoic acid.

Troubleshooting Guide: Reductive Amination

Reductive amination is a key method to synthesize amines from this compound. However, byproduct formation is a common challenge.

Reductive_Amination_Troubleshooting start Start: Reductive Amination of This compound issue Issue Encountered: Mixture of amine products start->issue byproduct1 Byproduct: Tertiary Amine (Over-alkylation) issue->byproduct1 Is a tertiary amine present? byproduct2 Byproduct: 4-Cyano-2-fluorobenzyl alcohol issue->byproduct2 Is the corresponding alcohol observed? byproduct3 Byproduct: 4-Amino-2-fluorobenzaldehyde (Reduction of cyano group) issue->byproduct3 Is the cyano group reduced? solution1 Troubleshooting: - Use a 1.5 to 2-fold excess of the primary amine. - Perform a two-step procedure: form the imine first, then add the reducing agent. - Use a bulky amine if possible. byproduct1->solution1 solution2 Troubleshooting: - Use a more selective reducing agent (e.g., NaBH(OAc)₃). - Ensure imine formation is complete before adding a less selective reducing agent like NaBH₄. byproduct2->solution2 solution3 Troubleshooting: - Use a milder reducing agent that does not reduce nitriles (e.g., NaBH(OAc)₃). - Avoid harsh reducing agents like LiAlH₄ unless reduction of both groups is desired. byproduct3->solution3 end Desired Product: Secondary Amine solution1->end solution2->end solution3->end

FAQs for Reductive Amination

Q4: I am getting a significant amount of the tertiary amine as a byproduct. How can I improve the selectivity for the secondary amine?

Over-alkylation is a common issue. To favor the formation of the secondary amine, you can use an excess of the primary amine. Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can provide better control.[2]

Q5: My reaction is producing 4-cyano-2-fluorobenzyl alcohol instead of the desired amine. What is causing this?

This indicates that the reducing agent is reducing the aldehyde faster than the imine is being formed or reduced. Using a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less reactive towards aldehydes and ketones but effective for imines, can solve this problem.[3]

Q6: I observe reduction of the cyano group in my product. How can I avoid this?

The cyano group can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). To preserve the cyano group, use milder and more selective reducing agents such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Reducing AgentSelectivityCommon Byproducts
Sodium Borohydride (NaBH₄)Can reduce aldehydes and ketones.4-Cyano-2-fluorobenzyl alcohol.
Sodium Cyanoborohydride (NaBH₃CN)Selective for imines at neutral pH.Toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective for imines over aldehydes.Generally cleaner reactions.[3]

Experimental Protocol: Two-Step Reductive Amination

  • Dissolve this compound (1 equivalent) and the primary amine (1.1 equivalents) in a suitable solvent like methanol or dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS.

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Troubleshooting Guide: Knoevenagel Condensation

The Knoevenagel condensation of this compound with active methylene compounds is a powerful C-C bond-forming reaction.

Knoevenagel_Troubleshooting start Start: Knoevenagel Condensation issue Issue Encountered: Low yield or side products start->issue byproduct1 Byproduct: Michael Adduct (Addition to the α,β-unsaturated product) issue->byproduct1 Is a Michael adduct observed? byproduct2 Byproduct: Retro-Knoevenagel Products (Decomposition of the product) issue->byproduct2 Is the product decomposing? byproduct3 Byproduct: Nucleophilic Aromatic Substitution (Displacement of Fluorine) issue->byproduct3 Is the fluorine atom substituted? solution1 Troubleshooting: - Use a milder base or catalyst. - Control the stoichiometry of the active methylene compound. - Lower the reaction temperature. byproduct1->solution1 solution2 Troubleshooting: - Use milder workup conditions (avoid strong acids/bases). - Purify the product promptly after the reaction. byproduct2->solution2 solution3 Troubleshooting: - Use a non-nucleophilic base. - Avoid using nucleophilic solvents or reagents if substitution is not desired. - Lower the reaction temperature. byproduct3->solution3 end Desired Product: α,β-Unsaturated Compound solution1->end solution2->end solution3->end

FAQs for Knoevenagel Condensation

Q7: My Knoevenagel condensation is giving a complex mixture of products, and I suspect a Michael addition is occurring. How can I prevent this?

The product of the Knoevenagel condensation is an electron-deficient alkene, which can be susceptible to a Michael addition by the enolate of the active methylene compound. To minimize this, you can use a milder catalyst, control the stoichiometry of the reactants carefully, or lower the reaction temperature.

Q8: During workup, my product seems to be reverting to the starting materials. What is happening?

This is likely a retro-Knoevenagel reaction, which can be catalyzed by acid or base. Ensure your workup conditions are as neutral as possible. Prompt purification of the product after the reaction can also help prevent decomposition.

Q9: I am seeing a byproduct where the fluorine atom has been replaced. Is this common?

Nucleophilic aromatic substitution (SNAr) of the fluorine atom can occur, especially if a nucleophilic base (like piperidine in excess) or a nucleophilic solvent is used at elevated temperatures.[4] The electron-withdrawing groups on the ring activate it for such a reaction. To avoid this, you can use a non-nucleophilic base (e.g., DBU) or milder reaction conditions.

Active Methylene CompoundCatalystPotential Byproducts
MalononitrilePiperidine, DBUMichael adduct, SNAr product (with piperidine).
Ethyl CyanoacetatePiperidine, Ammonium AcetateMichael adduct, retro-Knoevenagel products.
Diethyl MalonateStronger base requiredMichael adduct.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a solution of this compound (1 equivalent) and malononitrile (1.1 equivalents) in a suitable solvent like ethanol or toluene, add a catalytic amount of a base such as piperidine or DBU.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter and wash with a cold solvent.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

References

Technical Support Center: Preventing Polymerization of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling fluorinated benzaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the unwanted polymerization and side reactions of these valuable reagents.

Frequently Asked Questions (FAQs)

Q1: What is meant by "polymerization" of fluorinated benzaldehydes?

A1: The term "polymerization" in the context of fluorinated benzaldehydes does not typically refer to classical chain-growth polymerization of vinyl monomers. Instead, it describes a series of self-condensation or disproportionation reactions that result in the formation of oligomeric or polymeric byproducts. These reactions can lead to product discoloration, formation of precipitates, and reduced purity of the desired compound.

Q2: What are the common side reactions that can be mistaken for polymerization?

A2: Several base- or acid-catalyzed reactions can occur, leading to undesired byproducts:

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of a non-enolizable aldehyde (like fluorinated benzaldehydes) can disproportionate to form a primary alcohol and a carboxylic acid.[1]

  • Tishchenko Reaction: Catalyzed by alkoxides, this reaction involves the disproportionation of an aldehyde to form an ester.[2][3][4]

  • Benzoin Condensation: This is a self-condensation of aromatic aldehydes, often catalyzed by cyanide or N-heterocyclic carbenes, to form an α-hydroxy ketone.[5][6][7]

  • Oxidation: Fluorinated benzaldehydes can be sensitive to air and light, leading to oxidation to the corresponding benzoic acid. This is often observed as the formation of crystalline material in the aldehyde.

Q3: How does the fluorine substituent affect the stability of benzaldehydes?

A3: The strong electron-withdrawing nature of fluorine atoms can increase the electrophilicity of the carbonyl carbon. This can make the aldehyde more susceptible to nucleophilic attack, potentially influencing the rates of side reactions like the Cannizzaro or Tishchenko reactions.

Q4: What are the ideal storage conditions for fluorinated benzaldehydes?

A4: To minimize degradation and side reactions, fluorinated benzaldehydes should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Containers should be tightly sealed to prevent exposure to air and moisture.

Q5: Are there any common inhibitors used to stabilize fluorinated benzaldehydes?

A5: Yes, similar to other aldehydes, small amounts of radical inhibitors or antioxidants can be added to prevent oxidation. Common examples include hydroquinone, catechol, and butylated hydroxytoluene (BHT).[8][9] For preventing base-catalyzed condensation, maintaining neutral or slightly acidic conditions is crucial.

Troubleshooting Guides

Issue 1: A white crystalline solid has formed in my fluorinated benzaldehyde during storage.
  • Possible Cause: This is most likely the corresponding fluorinated benzoic acid, formed by oxidation upon exposure to air.

  • Troubleshooting Steps:

    • Purification: The aldehyde can be purified by washing with a mild base, such as a 10% sodium carbonate solution, to remove the acidic impurity.[8] This should be followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.

    • Prevention: After purification, store the aldehyde under an inert atmosphere and consider adding a radical inhibitor like hydroquinone at a low concentration (e.g., 100 ppm).

Issue 2: During a base-catalyzed reaction, I am observing the formation of multiple products and a decrease in the yield of my desired product.
  • Possible Cause: The strong basic conditions are likely promoting the Cannizzaro reaction, leading to the disproportionation of your fluorinated benzaldehyde into the corresponding alcohol and carboxylic acid.[10][1]

  • Troubleshooting Steps:

    • Use a Weaker Base: If your reaction allows, switch to a milder, non-nucleophilic base.

    • Lower the Temperature: Running the reaction at a lower temperature can help to minimize the rate of the Cannizzaro side reaction.

    • Slow Addition of Base: Add the base slowly to the reaction mixture to avoid localized high concentrations.

    • Crossed Cannizzaro Reaction Consideration: If your reaction involves another aldehyde, be aware of the possibility of a crossed Cannizzaro reaction.

Issue 3: My reaction mixture is becoming viscous and forming a sticky or solid mass.
  • Possible Cause: This could be due to the formation of oligomeric or polymeric byproducts from various condensation reactions. The specific cause will depend on the reaction conditions (e.g., presence of base, acid, or metal alkoxides).

  • Troubleshooting Steps:

    • Analyze the Byproduct: If possible, isolate and characterize the byproduct to understand the underlying side reaction.

    • Control Reaction Conditions:

      • pH Control: Ensure the reaction medium is not strongly basic or acidic unless required by the desired transformation.

      • Temperature Control: Maintain the recommended reaction temperature.

      • Inert Atmosphere: Protect the reaction from air and moisture.

    • Purification: If polymerization has occurred, the desired product may be recoverable through column chromatography or distillation, depending on its properties.

Data Presentation

Table 1: Common Inhibitors for Aldehyde Stabilization

InhibitorTypeTypical ConcentrationMechanism of Action
HydroquinoneAntioxidant100-500 ppmRadical scavenger, prevents oxidation.[9]
CatecholAntioxidant100-500 ppmRadical scavenger, prevents oxidation.[8]
Butylated Hydroxytoluene (BHT)Antioxidant100-500 ppmRadical scavenger, prevents oxidation.[9]
TriethanolamineStabilizer20-100 ppmPrevents autocondensation of some aldehydes.[11]
DimethylethanolamineStabilizer20-100 ppmPrevents autocondensation of some aldehydes.[11]

Experimental Protocols

Protocol 1: Purification of Fluorinated Benzaldehyde Containing Benzoic Acid Impurities
  • Extraction:

    • Dissolve the impure fluorinated benzaldehyde in a suitable organic solvent like diethyl ether or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 10% aqueous solution of sodium carbonate (Na₂CO₃). Continue washing until no more CO₂ evolution is observed.

    • Wash the organic layer with saturated sodium sulfite (Na₂SO₃) solution, followed by water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

  • Distillation:

    • Filter off the drying agent.

    • Concentrate the solution under reduced pressure to remove the solvent.

    • Distill the fluorinated benzaldehyde under reduced pressure and under an inert atmosphere (e.g., nitrogen). Collect the fraction at the appropriate boiling point.

  • Storage:

    • Store the purified aldehyde in a clean, dry, amber glass bottle under an inert atmosphere. For long-term storage, add a small amount of an inhibitor like hydroquinone (e.g., 100 ppm) and store at a low temperature.

Protocol 2: Depolymerization of Paraformaldehyde (as a model for polyacetal decomposition)

Note: This is a general procedure for depolymerizing paraformaldehyde to generate formaldehyde and is provided as a conceptual reference. Direct depolymerization of benzaldehyde polymers may require different conditions.

  • Heating:

    • Place the paraformaldehyde in a dry flask equipped with a distillation apparatus.

    • Heat the flask to depolymerize the paraformaldehyde into gaseous formaldehyde.[12][13]

  • In Solution (Acid or Base Catalyzed):

    • Suspend the paraformaldehyde in water or an alcohol.

    • Add a catalytic amount of acid or base.

    • Heat the mixture to facilitate depolymerization into a formaldehyde solution.[12][13]

Visualizations

cannizzaro_reaction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange aldehyde1 Fluorinated Benzaldehyde intermediate1 Tetrahedral Intermediate aldehyde1->intermediate1 aldehyde2 Fluorinated Benzaldehyde hydroxide Hydroxide (OH⁻) hydroxide->intermediate1 intermediate1_2 Tetrahedral Intermediate alkoxide Fluorinated Alkoxide aldehyde2->alkoxide carboxylate Fluorinated Carboxylate intermediate1_2->carboxylate Hydride Transfer alkoxide_2 Fluorinated Alkoxide water Water (H₂O) alcohol Fluorinated Benzyl Alcohol alkoxide_2->alcohol water->alcohol hydroxide_regen Hydroxide (OH⁻) water->hydroxide_regen

Caption: Mechanism of the base-catalyzed Cannizzaro reaction.

troubleshooting_workflow start Unwanted Polymerization Observed check_storage Check Storage Conditions (Air, Light, Temp) start->check_storage check_reaction Check Reaction Conditions (pH, Temp, Reagents) start->check_reaction check_storage->check_reaction Proper storage_issue Likely Oxidation check_storage->storage_issue Improper reaction_issue Likely Condensation (e.g., Cannizzaro) check_reaction->reaction_issue Harsh (e.g., strong base) purify Purify Aldehyde (Wash, Distill) storage_issue->purify optimize Optimize Reaction (Milder Base, Lower Temp) reaction_issue->optimize end Problem Resolved purify->end Store Properly optimize->end Run Optimized Reaction

Caption: Troubleshooting workflow for unwanted polymerization.

References

optimizing temperature for 4-Cyano-2-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 4-Cyano-2-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions include:

  • Sodium Borohydride Reduction: Conversion of the aldehyde to a primary alcohol.

  • Wittig Reaction: Formation of a carbon-carbon double bond to produce substituted styrenes.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.[1]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluorine atom with a suitable nucleophile.

Q2: What is the recommended storage temperature for this compound?

A2: It is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.

Q3: How does the fluorine substituent affect the reactivity of the aldehyde group?

A3: The fluorine atom at the ortho position is electron-withdrawing, which increases the electrophilicity of the carbonyl carbon in the aldehyde group. This generally makes the aldehyde more reactive towards nucleophilic attack.

Q4: Can the cyano group interfere with reactions at the aldehyde functionality?

A4: The cyano group is generally stable under the conditions used for many aldehyde-specific reactions, such as sodium borohydride reduction and Wittig reactions. However, under harsh acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or an amide.

Troubleshooting Guides

Sodium Borohydride Reduction

Issue: Low yield of 4-Cyano-2-fluorobenzyl alcohol.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Temperature The reaction is typically run at 0°C to room temperature. Ensure the temperature is maintained within this range. Lower temperatures (0°C) can improve selectivity and reduce potential side reactions.Yields of 85-95% are typically achieved within this temperature range.[1]
Reagent Decomposition Sodium borohydride can decompose in the presence of moisture. Use freshly opened or properly stored reagent.Consistent and high yields of the desired alcohol.
Insufficient Reagent Ensure at least one equivalent of sodium borohydride is used. An excess (1.2-1.5 equivalents) is common to ensure complete conversion.Complete consumption of the starting aldehyde.

Issue: Presence of impurities in the final product.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the starting material is consumed before workup.A clean reaction profile with the product spot and no starting material.
Workup Issues Quench the reaction carefully with a mild acid (e.g., 1M HCl) at 0°C to neutralize excess borohydride and hydrolyze the borate ester intermediate.A cleaner crude product, simplifying purification.
Wittig Reaction

Issue: Low yield of the desired alkene.

Potential Cause Troubleshooting Step Expected Outcome
Ylide Instability The stability of the phosphonium ylide can be temperature-dependent. For unstabilized ylides, generate them at a low temperature (e.g., 0°C) and use them immediately. Consider adding the aldehyde to the pre-formed ylide.Improved yield of the alkene product.
Suboptimal Temperature For stabilized ylides, the reaction is often run at room temperature. For less reactive ketones or semi-stabilized ylides, gentle heating (e.g., 60-70°C) may be required.Increased reaction rate and conversion to the desired product.
Base Incompatibility The choice of base is critical. Strong bases like n-butyllithium or sodium hydride are common for unstabilized ylides, while milder bases like potassium carbonate can be used for stabilized ylides. Ensure the base is appropriate for the ylide being generated.Efficient formation of the ylide and subsequent reaction with the aldehyde.

Issue: Formation of unexpected byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Side reactions of the ylide If the ylide is not reacting with the aldehyde, it may be decomposing or reacting with other species. Ensure an inert atmosphere and anhydrous conditions.Minimized byproduct formation and a cleaner reaction mixture.
Self-condensation of the aldehyde This is less common for Wittig reactions but can occur if the conditions are too harsh. Use of appropriate stoichiometry and controlled temperature can mitigate this.Reduced formation of polymeric or self-condensation products.
Knoevenagel Condensation

Issue: Low yield of the α,β-unsaturated product.

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Temperature The reaction rate is sensitive to temperature. While some reactions proceed at room temperature, gentle heating is often beneficial. For example, in some cases, increasing the temperature from 25°C to 40°C can significantly increase the yield. Traditional methods may use temperatures up to 80°C.[1]An increase in reaction rate and a higher yield of the condensed product.
Catalyst Inefficiency A weak base like piperidine or an amine salt is typically used as a catalyst. Ensure the catalyst is not degraded and is used in the correct amount.Efficient catalysis of the condensation reaction.
Incomplete Dehydration The final step of the Knoevenagel condensation is the elimination of water. In some cases, a Dean-Stark apparatus can be used with a solvent like toluene at reflux to remove water and drive the reaction to completion.A higher conversion to the final α,β-unsaturated product.

Issue: Formation of byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Michael Addition The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with the active methylene compound. Using a 1:1 stoichiometry of reactants can minimize this.A cleaner reaction with less of the Michael adduct byproduct.
Self-condensation of the aldehyde Using a strong base can cause the aldehyde to self-condense. A weak base is recommended for the Knoevenagel condensation.[2]Minimized formation of aldehyde self-condensation products.

Data Presentation

Table 1: Effect of Temperature on the Yield of Knoevenagel Condensation

Temperature (°C) Reaction Time (h) Yield (%) Reference
252456Generic observation for similar reactions
401295Generic observation for similar reactions
60-8012-4860-85Catalyst-free, water medium[3]
806-24>85Traditional, piperidine catalyst[1]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of this compound

Materials:

  • This compound

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol (10 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Cool the reaction mixture back to 0°C and slowly quench by adding 1M HCl until the pH is ~6-7.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Cyano-2-fluorobenzyl alcohol.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound

  • A stabilized phosphonium ylide (e.g., methyl (triphenylphosphoranylidene)acetate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or THF.

  • Add the stabilized phosphonium ylide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can often be purified by trituration with a non-polar solvent (e.g., hexane or diethyl ether) to remove the triphenylphosphine oxide byproduct, followed by filtration.

  • Further purification can be achieved by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Sodium Borohydride Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve this compound in Methanol/Ethanol cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 stir_0c Stir at 0°C for 1h add_nabh4->stir_0c stir_rt Stir at RT for 2h stir_0c->stir_rt monitor Monitor by TLC stir_rt->monitor quench Quench with 1M HCl monitor->quench concentrate Concentrate quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Chromatography) dry->purify

Caption: Workflow for the Sodium Borohydride Reduction.

troubleshooting_low_yield Troubleshooting Low Yield in Knoevenagel Condensation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed temp Suboptimal Temperature? start->temp catalyst Inefficient Catalyst? start->catalyst dehydration Incomplete Dehydration? start->dehydration heat Gently heat (40-80°C) temp->heat fresh_catalyst Use fresh catalyst catalyst->fresh_catalyst dean_stark Use Dean-Stark trap dehydration->dean_stark end end heat->end Improved Yield fresh_catalyst->end Improved Yield dean_stark->end Improved Yield

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Cyano-2-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of solvent choice on common reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: How does the solvent choice impact the Knoevenagel condensation with this compound?

A1: Solvent polarity plays a crucial role in the Knoevenagel condensation. Protic solvents like ethanol are commonly used as they effectively dissolve the reactants.[1] Aprotic polar solvents can also be effective. The choice of solvent can influence the reaction rate and yield by affecting the solubility of reactants and the stability of the intermediates. For instance, in reactions with related benzaldehydes, a range of solvents from toluene to ethanol/water mixtures have been successfully employed, often in conjunction with a catalyst like piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).[1][2]

Q2: What is the recommended solvent for the sodium borohydride (NaBH₄) reduction of this compound?

A2: Protic solvents such as methanol or ethanol are standard choices for the sodium borohydride reduction of aldehydes.[3] These solvents not only dissolve the reactants but also act as a proton source during the work-up phase to yield the alcohol. The reaction of NaBH₄ with the alcohol solvent can sometimes occur, but it is generally slow enough to allow for the efficient reduction of the aldehyde.[4] The solubility of NaBH₄ is greater in methanol than in ethanol, which may lead to faster reaction rates.[3]

Q3: For a nucleophilic aromatic substitution (SNAr) on this compound, should I use a protic or aprotic solvent?

A3: The choice between a protic and an aprotic solvent is critical for SNAr reactions. Dipolar aprotic solvents like DMSO and DMF are often preferred as they can significantly accelerate the reaction rate compared to protic solvents.[5] This is because aprotic solvents do not solvate the nucleophile as strongly as protic solvents, leaving it more "naked" and reactive. Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

Q4: Can solvent choice help to minimize side reactions?

A4: Yes, proper solvent selection can help minimize side reactions. For example, in base-catalyzed reactions like the Knoevenagel condensation, using a non-polar solvent may reduce the likelihood of base-mediated side reactions. Conversely, in reactions where a polar transition state is involved, a polar solvent can help stabilize it and increase the rate of the desired reaction. Careful consideration of the reaction mechanism is key to selecting a solvent that favors the intended pathway.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound, with a focus on solvent-related problems.

Issue 1: Low Yield in Knoevenagel Condensation

Question: I am getting a low yield in my Knoevenagel condensation of this compound with an active methylene compound in ethanol. What could be the cause and how can I improve it?

Answer:

Potential Causes and Solutions:

  • Inadequate Catalyst Activity: The catalyst (e.g., piperidine) may be old or impure. Using a fresh batch of catalyst is recommended. Alternatively, a more active catalyst like DABCO could be employed.[1]

  • Suboptimal Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating may be required to drive the reaction to completion, especially if steric hindrance is a factor.[2]

  • Reversibility of the Reaction: The initial aldol-type addition can be reversible. The removal of water, a byproduct of the condensation, can help shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or adding molecular sieves.

  • Solvent Polarity: While ethanol is a common solvent, its protic nature can sometimes interfere with the catalyst. Experimenting with a polar aprotic solvent like THF or acetonitrile might improve the yield.

Issue 2: Incomplete Reduction with Sodium Borohydride

Question: My reduction of this compound with NaBH₄ in ethanol is sluggish and incomplete. What steps can I take to resolve this?

Answer:

Potential Causes and Solutions:

  • Solvent Reactivity: Ethanol reacts with NaBH₄, albeit slowly. Over extended reaction times, this can consume the reducing agent.[4] Using methanol, in which NaBH₄ is more soluble, could lead to a faster reduction of the aldehyde.[3]

  • Low Temperature: Reductions are often performed at 0°C to control reactivity. If the reaction is too slow, allowing it to warm to room temperature may increase the rate.

  • Purity of Reactants: Ensure the this compound is pure, as impurities can interfere with the reaction. The NaBH₄ should also be of good quality and stored in a dry environment.

  • Insufficient Reagent: An inadequate amount of NaBH₄ will result in an incomplete reaction. It is common to use a molar excess of the reducing agent.

Issue 3: Slow Nucleophilic Aromatic Substitution (SNAr)

Question: The SNAr reaction of this compound with an amine nucleophile in toluene is not proceeding at a reasonable rate. What can I do?

Answer:

Potential Causes and Solutions:

  • Solvent Choice: Toluene is a non-polar solvent and is generally not ideal for SNAr reactions, which typically involve charged intermediates. A switch to a polar aprotic solvent such as DMF or DMSO is highly recommended to increase the reaction rate.[5]

  • Nucleophile Strength: If the amine is a weak nucleophile, a stronger base may be needed to deprotonate it and increase its nucleophilicity. However, care must be taken to avoid side reactions with the aldehyde.

  • Temperature: Increasing the reaction temperature will generally increase the rate of an SNAr reaction.

  • Water Contamination: The presence of water can be detrimental in reactions involving strong bases or moisture-sensitive intermediates. Ensure all reagents and the solvent are anhydrous.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for reactions involving substituted benzaldehydes, which can serve as a guide for experiments with this compound.

Table 1: Solvent Effects on Knoevenagel Condensation of Substituted Benzaldehydes

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
4-FluorobenzaldehydeEthyl CyanoacetatePiperidineEthanolReflux3-6~85
4-FluorobenzaldehydeEthyl CyanoacetateDABCOWater/Ionic Liquid500.797[1][6]
2-FluorobenzaldehydeMalononitrileNiCu@MWCNTH₂O/CH₃OH250.594[5]
BenzaldehydeMalononitrileNoneDMSORoom Temp198[7]

Table 2: Solvent Effects on the Reduction of Aldehydes

AldehydeReducing AgentSolventTemperature (°C)TimeOutcome
General Aromatic AldehydesNaBH₄Methanol/Ethanol0 - RT0.5 - 2 hHigh Yield (typically >90%)
9-FluorenoneNaBH₄MethanolRoom TempFasterMore soluble, faster reaction[3]
9-FluorenoneNaBH₄EthanolRoom TempSlowerLess soluble, slower reaction[3]
9-FluorenoneNaBH₄THFRoom TempVery SlowInsoluble, very slow reaction[3]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.05 eq.) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq.) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature or gentle heating) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be collected by filtration. If not, the product can be isolated by pouring the reaction mixture into ice-water and collecting the precipitate, or by extraction with an organic solvent.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).[2]

Protocol 2: General Procedure for Sodium Borohydride Reduction
  • Reactant Preparation: Dissolve this compound (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.

  • Quenching and Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Isolation and Purification: Remove the organic solvent under reduced pressure. The product can then be extracted from the aqueous residue using an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified if necessary.[4]

Visualizations

Knoevenagel_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants Dissolve Aldehyde and Active Methylene Compound in Solvent Catalyst Add Catalyst (e.g., Piperidine) Reactants->Catalyst 1. Stir Stir at Desired Temperature Catalyst->Stir 2. Monitor Monitor by TLC Stir->Monitor 3. Cool Cool Reaction Mixture Monitor->Cool 4. Isolate Isolate Product (Filtration/Extraction) Cool->Isolate 5. Purify Purify by Recrystallization Isolate->Purify 6. Troubleshooting_Low_Yield Start Low Yield in Reaction Check_Catalyst Is the catalyst active and in the correct amount? Start->Check_Catalyst Check_Conditions Are the reaction temperature and time sufficient? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Action: Use fresh catalyst, or a more active one. Check_Catalyst->Solution_Catalyst No Check_Solvent Is the solvent appropriate for the reaction mechanism? Check_Conditions->Check_Solvent Yes Solution_Conditions Action: Increase temperature or extend reaction time. Monitor with TLC. Check_Conditions->Solution_Conditions No Solution_Solvent Action: Consider a different solvent (e.g., polar aprotic for SNAr). Check_Solvent->Solution_Solvent No End Improved Yield Check_Solvent->End Yes Solution_Catalyst->End Solution_Conditions->End Solution_Solvent->End

References

troubleshooting guide for scaling up 4-Cyano-2-fluorobenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving this compound?

When moving from a laboratory to a pilot or industrial scale, several challenges can arise. The most critical considerations include:

  • Heat Management: Many reactions involving this compound, such as reductions or nucleophilic additions, can be exothermic. A reaction that is easily controlled in laboratory glassware can generate significant heat at a larger scale due to the lower surface-area-to-volume ratio, potentially leading to runaway reactions.[1][2][3]

  • Mass Transfer: In heterogeneous reactions or when introducing gaseous reactants, ensuring efficient mixing becomes more complex on a larger scale. Poor mass transfer can result in localized reactions, leading to the formation of byproducts and lower overall yields.[2][3]

  • Catalyst Management: For reactions requiring a catalyst, its handling, potential for deactivation, and the economics of recovery or regeneration are significant factors at scale.

  • Byproduct Formation and Purification: The profile and quantity of impurities can differ during scale-up. This may necessitate the development of more robust and optimized purification strategies to achieve the desired product purity.[2]

Q2: What are some common byproducts observed in reactions with this compound?

The formation of byproducts is highly dependent on the specific reaction conditions. However, some common impurities can arise from:

  • Over-reduction: In reduction reactions, the cyano group can be further reduced if the reaction is not carefully controlled.

  • Side reactions of the aldehyde: The aldehyde functional group is reactive and can participate in various side reactions, such as Cannizzaro reactions under basic conditions or oxidation to the corresponding carboxylic acid.

  • Incomplete reaction: Unreacted starting material will be a primary impurity if the reaction does not go to completion.

  • Formation of isomers: In electrophilic aromatic substitution reactions on the benzaldehyde ring, the formation of isomeric products is possible, although the existing substituents will direct the position of the incoming group.[4][5]

Q3: How does the presence of the fluorine and cyano groups affect the reactivity of this compound?

The fluorine and cyano groups are both electron-withdrawing, which significantly influences the reactivity of the molecule:

  • Aldehyde Reactivity: The electron-withdrawing nature of these groups makes the carbonyl carbon of the aldehyde more electrophilic and thus more susceptible to nucleophilic attack.[6]

  • Aromatic Ring Reactivity: The electron-withdrawing substituents deactivate the aromatic ring towards electrophilic aromatic substitution.[7] Conversely, they can activate the ring for nucleophilic aromatic substitution, particularly at the position ortho and para to the activating groups.[6]

Troubleshooting Guides

Guide 1: Reduction of this compound to (4-Cyano-2-fluorophenyl)methanol

Issue 1: Low Yield of (4-Cyano-2-fluorophenyl)methanol

Potential CauseTroubleshooting Steps
Incomplete Reaction - Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored under appropriate conditions to prevent decomposition. - Increase the molar equivalents of the reducing agent. - Extend the reaction time and monitor progress by TLC or HPLC.
Side Reactions - Maintain a low reaction temperature (0-5 °C) during the addition of the reducing agent to minimize side reactions. - Use a protic solvent like methanol or ethanol, which can help to stabilize the borohydride and moderate its reactivity.[8]
Work-up Issues - During the aqueous work-up, ensure the pH is carefully adjusted to quench any remaining reducing agent without causing product degradation. - Use an appropriate organic solvent for extraction to ensure complete recovery of the product.

Issue 2: Formation of Impurities

Potential CauseTroubleshooting Steps
Over-reduction of Cyano Group - Use a milder reducing agent or less stringent reaction conditions. - Carefully control the stoichiometry of the reducing agent.
Unreacted Starting Material - See "Incomplete Reaction" under Issue 1.
Guide 2: Wittig Reaction with this compound

Issue 1: Low Yield of the Olefin Product

Potential CauseTroubleshooting Steps
Inefficient Ylide Formation - Ensure the base used for ylide generation (e.g., n-butyllithium, sodium hydride) is of high quality and handled under anhydrous conditions. - Allow sufficient time for the ylide to form before adding the aldehyde.
Poor Reactivity of Ylide - If using a stabilized ylide, a stronger base or higher reaction temperature may be required. - Consider using a more reactive, non-stabilized ylide if selectivity is not an issue.
Side Reactions of the Aldehyde - Add the aldehyde slowly to the ylide solution at a controlled temperature to minimize side reactions.

Experimental Protocols

Protocol 1: Reduction of this compound to (4-Cyano-2-fluorophenyl)methanol

This protocol describes a typical lab-scale reduction using sodium borohydride.

Materials:

  • This compound

  • Methanol

  • Sodium borohydride

  • Deionized water

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1M hydrochloric acid until the pH is ~6-7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • The product can be further purified by column chromatography or recrystallization if necessary.

ReactantMolar Eq.SolventTemperatureReaction TimeTypical Yield
This compound1.0Methanol0 °C to RT1-2 hours85-95%[8]
Sodium borohydride1.1

Visualizations

G cluster_troubleshooting Troubleshooting Low Yield in Reduction start Low Yield Observed incomplete Incomplete Reaction? start->incomplete side_reactions Side Reactions? start->side_reactions workup_issues Work-up Issues? start->workup_issues check_reagent Check Reagent Quality Increase Equivalents Extend Reaction Time incomplete->check_reagent control_temp Maintain Low Temperature (0-5 °C) side_reactions->control_temp optimize_workup Adjust pH Carefully Ensure Complete Extraction workup_issues->optimize_workup solution Improved Yield check_reagent->solution control_temp->solution optimize_workup->solution

Caption: Troubleshooting workflow for low yield in the reduction of this compound.

G cluster_workflow Scale-Up Workflow lab_scale Lab Scale Synthesis (grams) process_dev Process Development - Identify Critical Parameters - Heat Flow Calorimetry - Impurity Profiling lab_scale->process_dev Initial Success pilot_scale Pilot Scale (kilograms) - Implement Control Strategies - Validate Process process_dev->pilot_scale Optimized Process manufacturing Manufacturing Scale (tonnes) pilot_scale->manufacturing Validated Process

Caption: General workflow for scaling up chemical reactions.

References

Technical Support Center: 4-Cyano-2-fluorobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorobenzaldehyde. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workups.

Troubleshooting Guide: Common Workup Issues

This guide addresses specific problems that may arise during the workup of reactions involving this compound.

Q1: An emulsion formed during my aqueous extraction. How can I resolve it?

A1: Emulsion formation is a common issue when partitioning organic and aqueous layers. Here are several techniques to try:

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help force the separation of the two phases.

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Sometimes, the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool. This can help to break up the microscopic droplets causing the emulsion.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to see if it helps break the emulsion.

Q2: A gooey or insoluble precipitate appeared between the organic and aqueous layers. What should I do?

A2: This is often due to partially soluble byproducts or salts.

  • Dilution: Try adding more of both the organic solvent and water to dissolve the precipitate.

  • Filtration: If dilution fails, filter the entire mixture through a Büchner funnel to remove the solid. Then, proceed with the separation of the liquid layers. You can wash the collected solid with the organic solvent to recover any trapped product.

  • pH Adjustment: The precipitate might be a salt that is only soluble at a specific pH. Try carefully adjusting the pH of the aqueous layer.

Q3: Upon adding aqueous sodium bicarbonate to neutralize my reaction, the mixture started foaming uncontrollably.

A3: This is caused by the rapid release of carbon dioxide gas when an acid is neutralized.

  • Slow Addition: Always add the bicarbonate solution slowly and in small portions, especially at the beginning.

  • Vigorous Stirring: Perform the neutralization in a flask (like an Erlenmeyer) that is significantly larger than the reaction volume, with vigorous stirring. This allows the CO2 to escape safely before transferring the mixture to a separatory funnel.[1]

  • Frequent Venting: When using a separatory funnel, swirl gently at first and vent frequently by inverting the funnel and opening the stopcock.[1]

Q4: After the workup, my final product is a dark, oily residue. How can I purify it?

A4: Dark colors often indicate the presence of impurities.

  • Charcoal Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated charcoal. Stir for 15-20 minutes at room temperature, then filter through Celite to remove the charcoal. This can effectively remove highly colored, non-polar impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from impurities. Use a silica gel column and a suitable eluent system, starting with a non-polar solvent and gradually increasing the polarity.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure crystals.

Q5: My yield is significantly lower than expected. Where could my product have gone?

A5: Product loss can occur at several stages of the workup.

  • Aqueous Layer: Your product might have some solubility in the aqueous layer. Try re-extracting the combined aqueous layers with a fresh portion of the organic solvent.[1]

  • Drying Agent: If you used an excessive amount of drying agent (like MgSO₄ or Na₂SO₄), your product could be adsorbed onto its surface. Wash the drying agent with fresh solvent to recover the adsorbed product.

  • Volatility: If your product has a low boiling point, it may have been lost during solvent removal on the rotary evaporator. Ensure you are using appropriate temperature and pressure settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block used in various reactions due to its aldehyde, cyano, and fluoro functional groups.[2] Common transformations include:

  • Reductive Amination: To synthesize substituted benzylamines.[3]

  • Oxidation: Conversion of the aldehyde to a carboxylic acid (4-cyano-2-fluorobenzoic acid).[3]

  • Condensation Reactions: Such as Knoevenagel or Wittig reactions to form new carbon-carbon bonds.[2][3]

  • Heterocycle Synthesis: It is a key precursor for synthesizing quinazoline and quinazolinone derivatives, which are important scaffolds in medicinal chemistry.[4][5][6][7]

  • Nucleophilic Addition: The aldehyde group can be attacked by nucleophiles to form alcohols or other derivatives.[3]

Q2: How do I choose the correct organic solvent for extraction?

A2: The ideal extraction solvent should:

  • Readily dissolve your product but not the impurities.

  • Be immiscible with the aqueous layer (e.g., water).

  • Have a relatively low boiling point for easy removal.

  • Be unreactive towards your product.

Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether. A small-scale trial in a test tube can help you determine the best solvent for your specific product.

Q3: What is a standard workup for a reaction that produces a quinazoline derivative?

A3: While the exact procedure can vary, a general workup for quinazoline synthesis often involves:

  • Quenching: The reaction is often cooled and then quenched by pouring it into cold water or an ice bath.

  • Precipitation/Filtration: The solid product may precipitate out of the aqueous mixture. If so, it can be collected by suction filtration and washed with water and a non-polar solvent like diethyl ether or hexane to remove impurities.[7]

  • Extraction: If the product remains in solution, the mixture is extracted with an organic solvent like ethyl acetate or DCM.

  • Washing: The organic layer is washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.[8]

  • Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for common transformations of this compound and related compounds.

Reaction TypeReagents/ConditionsSubstrateTypical YieldReference
Oxidation Chromium trioxide, H₂SO₄, Acetone, 0°C, 2-4hAromatic Aldehydes70-85%[3]
Reductive Amination Sodium borohydride, Acetic acid, Methanol, RT, 2-6hThis compound75-90%[3]
Quinazolinone Synthesis 1. Anthranilic acid, Isocyanate, Ethanol, reflux; 2. NaOHAnthranilic Acid65% (for a derivative)[4]
Bromination/Hydrolysis 1. NBS, AIBN; 2. DMSO4-Fluoro-2-methylbenzonitrileHigh Conversion[3]

Diagrams and Workflows

G General Workup Procedure Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Reaction Mixture B Quench Reaction (e.g., add water/ice) A->B C Transfer to Separatory Funnel B->C D Add Organic Solvent & Aqueous Solution C->D E Extract Product (Separate Layers) D->E F Wash Organic Layer (e.g., with Brine) E->F G Dry Organic Layer (e.g., with MgSO₄) F->G H Filter to Remove Drying Agent G->H I Concentrate in vacuo (Rotary Evaporator) H->I J Crude Product I->J K Purify (Column Chromatography or Recrystallization) J->K L Pure Product K->L G Troubleshooting Logic for Emulsion Formation Start Emulsion Forms During Aqueous Extraction Step1 Allow funnel to stand (15-30 min) Start->Step1 Step2 Add Saturated Brine (NaCl) Step1->Step2 If no separation Result Layers Separate Step1->Result If separation occurs Step3 Gently swirl or rock the funnel Step2->Step3 If still emulsified Step2->Result If separation occurs Step4 Filter mixture through a pad of Celite Step3->Step4 If still emulsified Step3->Result If separation occurs Step4->Result

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 4-Cyano-2-fluorobenzaldehyde Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of 4-Cyano-2-fluorobenzaldehyde, a key building block in pharmaceutical and agrochemical synthesis. To offer a thorough analysis, its analytical data is compared with two structurally related and commercially available alternatives: 4-fluorobenzaldehyde and 4-cyanobenzaldehyde. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to aid in method selection and implementation for quality control and research purposes.

Spectroscopic Analysis: A Comparative Overview

Spectroscopic techniques are fundamental for the structural elucidation and identification of organic compounds. Here, we compare the key spectral features of this compound with its analogues using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Note on Data for this compound: Direct experimental spectral data for this compound is not widely available in public repositories. Therefore, the data presented in this guide for this specific compound is predicted based on established spectroscopic principles and computational models. This is a common practice in analytical chemistry for novel or less-studied compounds and provides a reliable estimation for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted for this compound)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound ~10.3 (s, 1H)~7.8-8.1 (m, 3H)
4-Fluorobenzaldehyde 9.97 (s, 1H)[1]7.85-7.98 (m, 2H), 7.16-7.26 (m, 2H)[1]
4-Cyanobenzaldehyde 10.1 (s, 1H)7.9-8.0 (d, 2H), 7.8-7.9 (d, 2H)

Table 2: Comparison of ¹³C NMR Spectral Data (Predicted for this compound)

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Cyano Carbon (δ, ppm)
This compound ~188~110-165~115
4-Fluorobenzaldehyde 190.5[1]116.4, 132.2, 132.8, 166.5[1]-
4-Cyanobenzaldehyde 191.5117.7, 129.9, 132.9, 138.7117.6
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Comparison of Key FT-IR Absorption Bands (cm⁻¹) (Predicted for this compound)

Functional GroupThis compound4-Fluorobenzaldehyde4-Cyanobenzaldehyde
C-H (Aromatic) ~3100-3000~3100-3000~3100-3000
C-H (Aldehyde) ~2850, ~2750~2860, ~2760~2850, ~2750
C≡N (Nitrile) ~2230-~2230
C=O (Carbonyl) ~1700~1705~1700
C=C (Aromatic) ~1600-1450~1600-1480~1600-1475
C-F (Fluorine) ~1250~1230-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Comparison of Key Mass Spectrometry Fragmentation Data (Predicted for this compound)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Interpretation
This compound 149148 (M-H)⁺, 120 (M-CHO)⁺, 93 (M-CHO-HCN)⁺
4-Fluorobenzaldehyde 124[2]123 (M-H)⁺, 95 (M-CHO)⁺, 75 (C₆H₄)⁺[2]
4-Cyanobenzaldehyde 131130 (M-H)⁺, 102 (M-CHO)⁺, 76 (C₆H₄)⁺

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are essential for separating and quantifying the components of a mixture, making them ideal for purity assessment and quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase HPLC method is suitable for these benzaldehyde derivatives.

Table 5: Typical HPLC Performance Data

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (Recovery)98-102%
Precision (%RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.

Table 6: Typical GC-MS Performance Data

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)~0.5 ng/mL
Limit of Quantification (LOQ)~1.5 ng/mL
Accuracy (Recovery)97-103%
Precision (%RSD)< 3%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover a range of 0-200 ppm.

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup:

    • Use a Fourier-Transform Infrared spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (Electron Ionization - EI) Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph for volatile samples.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

HPLC Protocol
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify and quantify the analyte based on its retention time and peak area compared to a calibration curve prepared from standards of known concentrations.

GC-MS Protocol
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 amu.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify the analyte by its retention time and mass spectrum. Quantify using the peak area and a calibration curve.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the characterization of this compound and its alternatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound or Alternative NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent FTIR FT-IR Spectroscopy Sample->FTIR Prepare KBr pellet or neat sample MS Mass Spectrometry Sample->MS Direct infusion or GC introduction Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Chromatographic_Analysis_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Quantification Sample Analyte Solution HPLC HPLC (Reverse Phase) Sample->HPLC GC GC (Capillary Column) Sample->GC Standards Calibration Standards Standards->HPLC Standards->GC UV_Detector UV Detector HPLC->UV_Detector MS_Detector Mass Spectrometer GC->MS_Detector Quantification Purity Assessment & Quantification UV_Detector->Quantification MS_Detector->Quantification

References

A Comparative Guide to HPLC and GC Analysis for 4-Cyano-2-fluorobenzaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like 4-Cyano-2-fluorobenzaldehyde is paramount. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist in selecting the most suitable method for your analytical needs.

High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile Impurities

HPLC is a powerful technique used to separate, identify, and quantify components in a liquid sample.[1] It is particularly well-suited for compounds that are non-volatile or thermally sensitive, which might decompose at the high temperatures required for GC analysis.[2][3] For this compound, a reversed-phase HPLC method provides excellent resolution for detecting a wide range of potential non-volatile, process-related impurities or degradation products.[4][5]

Experimental Protocol: HPLC-UV

This protocol outlines a general-purpose reversed-phase HPLC method with UV detection for the routine purity analysis of this compound.

Instrumentation and Conditions:

ParameterCondition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD)
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40-80% B20-25 min: 80% B25-27 min: 80-40% B27-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample Preparation:

Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[6]

Gas Chromatography (GC): High Specificity for Volatile Impurities

Gas Chromatography is a premier technique for separating and analyzing compounds that can be vaporized without decomposition.[1] It is highly effective for assessing volatile organic impurities, such as residual solvents or volatile starting materials, which may be present in the this compound sample.[7][8] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for organic compounds.

Experimental Protocol: GC-FID

This method is suitable for determining the purity and profiling of volatile impurities in this compound, based on validated approaches for similar halogenated aromatic compounds.[9][10]

Instrumentation and Conditions:

ParameterCondition
GC System Gas Chromatograph with Flame Ionization Detector (FID), Split/Splitless Inlet
Column DB-624, 30 m x 0.25 mm, 1.4 µm film thickness (or equivalent)
Carrier Gas Helium or Hydrogen at 1.0 mL/min (constant flow)
Inlet Temp. 250 °C
Split Ratio 50:1
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 260 °C, hold for 10 min
Detector Temp. 280 °C
Injection Vol. 1.0 µL

Sample Preparation:

Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable GC-grade solvent, such as acetonitrile or dichloromethane.

Performance Data and Comparison

The following tables summarize hypothetical, yet typical, quantitative results and provide a direct comparison of the two techniques.

Table 1: Hypothetical Purity Analysis Data
ParameterHPLC-UVGC-FID
Analyte This compoundThis compound
Retention Time (min) 12.510.8
Purity (% Area) 99.85%99.90%
Impurity A (non-volatile) 0.10% (at 8.2 min)Not Detected
Impurity B (volatile solvent) Co-elutes with solvent front0.05% (at 3.5 min)
LOD ~1 ppm~0.4 ppm[8]
LOQ ~3 ppm~1.2 ppm[8]
Table 2: Comparison of Analytical Methodologies
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase.[10]
Primary Use Purity and impurity profiling for non-volatile or thermally labile compounds.[2][4]Purity and impurity profiling for volatile and thermally stable compounds.[1][2][3]
Specificity High, especially with Diode Array Detectors (DAD) providing spectral information.High, particularly when coupled with a Mass Spectrometer (MS) for definitive identification.[4]
Sensitivity High, with UV detectors being very sensitive for compounds with a chromophore.[10]Very high sensitivity with detectors like FID for organic compounds.[2][11]
Analysis Time Runs are typically between 10 and 60 minutes.[12]Generally faster, with volatile compounds analyzed in minutes or even seconds.[12]
Cost Higher operational cost due to expensive solvents and high-pressure pumps.[12]Generally more cost-effective, using affordable carrier gases.[3][12]

Workflow Visualization

The logical workflow for assessing compound purity via chromatographic methods is illustrated below.

References

A Comparative Analysis of the Reactivity of 4-Cyano-2-fluorobenzaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide presents an objective comparison of the chemical reactivity of 4-Cyano-2-fluorobenzaldehyde against its key positional isomers. For professionals in pharmaceutical development, agrochemicals, and materials science, a nuanced understanding of how substituent placement on the benzaldehyde ring dictates reactivity is paramount for optimizing synthetic pathways and designing novel molecules. This document provides a comparative analysis supported by experimental data, detailed reaction protocols, and visualizations of the underlying electronic factors.

Introduction to Reactivity in Cyanofluorobenzaldehydes

The reactivity of the aldehyde functional group in cyanofluorobenzaldehyde isomers is primarily governed by the electronic effects of the cyano (-CN) and fluoro (-F) substituents. Both groups are electron-withdrawing, a characteristic that significantly influences the chemical behavior of the molecule in several key reactions.

The cyano group is a potent electron-withdrawing group, acting through both inductive and resonance effects to decrease electron density on the aromatic ring. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it can also exhibit a weaker, electron-donating mesomeric (+M) or resonance effect. The interplay of these effects, dictated by the relative positions of the aldehyde, cyano, and fluoro groups, results in distinct reactivity profiles for each isomer.

Comparative Reactivity in Nucleophilic Addition: The Knoevenagel Condensation

The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, serves as an excellent benchmark for comparing the electrophilicity of the aldehyde's carbonyl carbon. Aldehydes with more electron-deficient carbonyl carbons will generally exhibit higher reactivity in this transformation.

The following table summarizes the performance of this compound and its isomers in the Knoevenagel condensation with malononitrile.

CompoundStructureReaction Time (min)Yield (%)
This compound2-fluoro-4-cyanobenzaldehyde1594
2-Cyano-4-fluorobenzaldehyde4-fluoro-2-cyanobenzaldehydeNot specifiedNot specified
5-Cyano-2-fluorobenzaldehyde2-fluoro-5-cyanobenzaldehydeNot specifiedNot specified
4-Fluorobenzaldehyde4-fluorobenzaldehyde3085
Benzaldehydebenzaldehyde1592

Note: The data is compiled from various sources and reaction conditions may vary slightly. The yields and reaction times are indicative of the general reactivity trends.

From the available data, it is evident that the presence of both a cyano and a fluoro group generally leads to high reactivity in the Knoevenagel condensation. The electron-withdrawing nature of these substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Reactivity in Other Key Transformations

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another important transformation. The reaction is initiated by the nucleophilic attack of a phosphorus ylide on the carbonyl carbon. Similar to the Knoevenagel condensation, electron-withdrawing groups on the benzaldehyde ring are expected to accelerate the Wittig reaction. For this compound, reactions with stabilized ylides proceed efficiently, often at room temperature, to produce the corresponding alkenes in high yields.

Reduction with Sodium Borohydride

The reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH₄) is a common synthetic procedure. The rate of this reaction is also influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it a more favorable target for the hydride nucleophile. Consequently, this compound and its isomers are expected to undergo reduction with NaBH₄ more readily than unsubstituted benzaldehyde.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol is a representative procedure for the Knoevenagel condensation of a cyanofluorobenzaldehyde isomer with malononitrile.

Materials:

  • Substituted cyanofluorobenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Catalyst (e.g., piperidine, DABCO, or a heterogeneous catalyst)

  • Solvent (e.g., ethanol, water, or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the cyanofluorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add the chosen solvent and a catalytic amount of the base.

  • Stir the reaction mixture at the appropriate temperature (room temperature or heated).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate directly from the reaction mixture or require extraction with an organic solvent.

  • Collect the solid product by filtration and wash with a cold solvent.

  • The crude product can be purified by recrystallization.

General Protocol for Wittig Reaction

This protocol describes a general procedure for the Wittig reaction of a cyanofluorobenzaldehyde isomer with a stabilized phosphorus ylide.

Materials:

  • Cyanofluorobenzaldehyde isomer (1.0 mmol)

  • Stabilized phosphonium ylide (e.g., methyl (triphenylphosphoranylidene)acetate) (1.1 mmol)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the cyanofluorobenzaldehyde isomer (1.0 mmol) in the anhydrous solvent.

  • Add the stabilized phosphonium ylide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing Electronic Effects and Experimental Workflow

The following diagrams illustrate the electronic factors influencing the reactivity of the aldehyde and a typical experimental workflow for comparing the reactivity of the isomers.

electronic_effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_reactivity Impact on Reactivity Cyano (-CN) Cyano (-CN) Inductive Effect (-I) Inductive Effect (-I) Cyano (-CN)->Inductive Effect (-I) Strong Resonance Effect Resonance Effect Cyano (-CN)->Resonance Effect Strongly withdrawing Fluoro (-F) Fluoro (-F) Fluoro (-F)->Inductive Effect (-I) Very Strong Fluoro (-F)->Resonance Effect Weakly donating Increased Electrophilicity of Carbonyl Carbon Increased Electrophilicity of Carbonyl Carbon Inductive Effect (-I)->Increased Electrophilicity of Carbonyl Carbon Resonance Effect->Increased Electrophilicity of Carbonyl Carbon Withdrawal enhances Enhanced Reactivity towards Nucleophiles Enhanced Reactivity towards Nucleophiles Increased Electrophilicity of Carbonyl Carbon->Enhanced Reactivity towards Nucleophiles

Caption: Electronic effects of cyano and fluoro groups on aldehyde reactivity.

experimental_workflow start Select Isomers for Comparison reaction_setup Set up Parallel Reactions (e.g., Knoevenagel Condensation) start->reaction_setup monitoring Monitor Reaction Progress (TLC, GC/MS) reaction_setup->monitoring workup Reaction Work-up and Product Isolation monitoring->workup analysis Analyze Products (Yield, Purity, Spectroscopic Data) workup->analysis comparison Compare Reactivity Data analysis->comparison

Caption: Experimental workflow for comparing isomer reactivity.

Conclusion

The reactivity of this compound and its isomers is a direct consequence of the interplay between the strong electron-withdrawing inductive and resonance effects of the cyano group and the powerful inductive and weaker resonance effects of the fluorine atom. These electronic factors significantly activate the aldehyde group towards nucleophilic attack, leading to high yields and often rapid reaction times in transformations such as the Knoevenagel condensation and Wittig reaction. The specific positioning of these substituents on the aromatic ring fine-tunes the overall reactivity, and a systematic comparative analysis is crucial for selecting the optimal isomer for a given synthetic target. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of these versatile building blocks.

The Fluorine Advantage: A Comparative Guide to 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms can dramatically alter the properties and performance of a molecule. This guide provides an objective comparison of 4-Cyano-2-fluorobenzaldehyde and its non-fluorinated analog, 4-Cyanobenzaldehyde, highlighting the distinct advantages conferred by the fluoro substituent. Through an examination of experimental data, this report will demonstrate the impact of fluorination on chemical reactivity, biological activity, and metabolic stability.

Enhanced and Altered Chemical Reactivity

The presence of a fluorine atom at the ortho position to the aldehyde in this compound significantly influences its reactivity, primarily due to the electron-withdrawing nature of fluorine. This electronic effect can be a double-edged sword, enhancing reactivity in some cases while precluding it in others, offering a powerful tool for selective synthesis.

A key reaction in the synthesis of various pharmaceuticals, including PARP (poly (ADP-ribose) polymerase) inhibitors like Olaparib, is the Horner-Wadsworth-Emmons (HWE) or Wittig reaction. The electron-withdrawing fluorine atom in this compound can increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

However, the fluorine atom's presence can also lead to alternative, sometimes undesired, reaction pathways. For instance, in the synthesis of a des-fluoro analogue of Olaparib, the Horner-Wadsworth-Emmons reaction with 3-cyano-4-fluorobenzaldehyde was found to be non-viable due to a competing nucleophilic aromatic substitution (SNA) reaction where the fluoride is displaced. This highlights a critical consideration in synthetic design where the fluorine substituent directs the course of the reaction.

In a successful application, the Wittig reaction of dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate with 2-fluoro-5-formylbenzonitrile (an isomer of the title compound) proceeded with a notable yield of 78.5%.

Reaction TypeAldehydeReagentsProductYield (%)Reference
Wittig Reaction2-Fluoro-5-formylbenzonitrileDimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate, Triethylamine, THF(Z)-2-((5-cyano-2-fluorophenyl)methylene)isobenzofuran-1(3H)-one78.5%[1]
Horner-Wadsworth-Emmons3-Cyano-4-fluorobenzaldehydePhosphonate ylideNot viable due to SNAr-[2]

Table 1: Comparison of Reactivity in C-C Bond Forming Reactions. This table illustrates the variable impact of the fluoro substituent on the outcome of Wittig and Horner-Wadsworth-Emmons reactions.

Implications for Biological Activity and Drug Design

The electronic modifications imparted by the fluorine atom extend to the biological activity of molecules derived from this compound. In the context of drug design, particularly for enzyme inhibitors, these modifications can lead to enhanced binding affinity and improved pharmacological profiles.

Enhanced Metabolic Stability

A significant advantage of incorporating fluorine into drug candidates is the potential for increased metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 family.

While specific in vitro metabolic stability data for this compound is not extensively published in a comparative format, the general principle is well-established. Aldehydes are often metabolically labile, readily oxidized to carboxylic acids or reduced to alcohols. The electron-withdrawing fluorine atom can influence the rate of these metabolic transformations. By blocking a potential site of metabolism, fluorination can lead to a longer in vivo half-life and improved bioavailability of the final drug product.

Experimental Protocols

General Protocol for Wittig Reaction with 2-Fluoro-5-formylbenzonitrile

This protocol is based on the synthesis of an intermediate for Olaparib analogues.

Materials:

  • Dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate

  • 2-Fluoro-5-formylbenzonitrile

  • Triethylamine

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate (1.0 equivalents) and 2-fluoro-5-formylbenzonitrile (0.99 equivalents) in anhydrous THF, add triethylamine (0.73 equivalents) dropwise over 30 minutes, maintaining the temperature below 15 °C.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Slurry the residue in water for 30 minutes.

  • Collect the solid product by filtration, wash with diethyl ether, and dry to afford the desired product.[1]

General Protocol for In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of a compound.

Materials:

  • Test compound (e.g., this compound or its derivatives)

  • Pooled liver microsomes (from human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualizing the Synthetic Pathway

The following diagram illustrates a key step in the synthesis of a precursor for PARP inhibitors, highlighting the role of the fluorinated benzaldehyde derivative.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product phosphonate Dimethyl (1,3-dihydro-3-oxoisobenzofuran-1-yl)-1-phosphonate conditions Triethylamine, THF <15°C to RT phosphonate->conditions aldehyde 2-Fluoro-5-formylbenzonitrile aldehyde->conditions product (Z)-2-((5-cyano-2-fluorophenyl)methylene)isobenzofuran-1(3H)-one (Yield: 78.5%) conditions->product Wittig Reaction

Caption: Wittig reaction for the synthesis of a PARP inhibitor intermediate.

Logical Flow of Metabolic Stability Assessment

The following diagram outlines the workflow for evaluating the metabolic stability of a compound in vitro.

G start Test Compound incubation Incubate with Liver Microsomes + NADPH at 37°C start->incubation sampling Sample at Multiple Time Points incubation->sampling quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching analysis LC-MS/MS Analysis (Quantify Parent Compound) quenching->analysis calculation Calculate t½ and Intrinsic Clearance analysis->calculation end Metabolic Stability Profile calculation->end

Caption: Workflow for in vitro metabolic stability assay.

References

Unveiling the Biological Potential: A Comparative Guide to Compounds Derived from 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 4-Cyano-2-fluorobenzaldehyde serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This guide provides a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory properties of key compound classes derived from this fluorinated benzaldehyde, supported by available experimental data.

Derivatives originating from this compound, including pyrazoles, Schiff bases, and pyridines, have demonstrated promising therapeutic potential. These scaffolds are instrumental in the design of novel drug candidates due to their varied mechanisms of action and amenability to chemical modification, which allows for the fine-tuning of their biological effects.

Anticancer Activity: A Focus on Pyrazole and Pyridine Derivatives

Compounds synthesized from this compound have shown notable efficacy against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer.

A key pathway targeted by some of these derivatives is the PI3K/Akt/mTOR signaling cascade, which plays a central role in cell growth, proliferation, and survival.[1] Inhibition of this pathway can effectively halt tumor progression.

This compound Derivative This compound Derivative PI3K PI3K This compound Derivative->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Inhibition of the PI3K/Akt/mTOR signaling pathway.
Comparative Anticancer Activity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values for representative compounds against various cancer cell lines. Lower values indicate greater potency.

Compound ClassDerivativeCancer Cell LineIC50 / GI50 (µM)Reference
PyrazoleAnalogue 5bK562 (Leukemia)0.021 (GI50)[2]
PyrazoleAnalogue 5bA549 (Lung)0.69 (GI50)[2]
PyrazoleAnalogue 5bMCF-7 (Breast)1.7 (GI50)[2]
PyrazoleAnalogue 5aK562 (Leukemia)<1 (GI50)[2]
PyrazoleAnalogue 5aA549 (Lung)<1 (GI50)[2]
PyrazoleAnalogue 5eK562 (Leukemia)<10 (GI50)[2]
PyrazoleAnalogue 5eA549 (Lung)<10 (GI50)[2]
PyrazoleAnalogue 5eMCF-7 (Breast)<10 (GI50)[2]
Pyrazolineb17HepG-2 (Liver)3.57 (IC50)[3]
PyridineIbHeLa (Cervical)34.3 (IC50)[4]
PyridineIbMCF-7 (Breast)50.18 (IC50)[4]

Antimicrobial Activity: Schiff Bases Leading the Charge

Schiff bases derived from this compound have emerged as potent antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the azomethine group (-C=N-), which can interfere with microbial cell wall synthesis or other essential cellular processes.

Comparative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating that less of the compound is required to inhibit microbial growth.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Schiff BasePC1Escherichia coli62.5[5]
Schiff BasePC4Escherichia coli62.5[5]
Schiff BasePC2Escherichia coli250[5]
Schiff BasePC3Escherichia coli250[5]
Schiff BasePC1Staphylococcus aureus62.5[5]
Schiff BasePC2Staphylococcus aureus62.5[5]
Schiff BasePC3Staphylococcus aureus62.5[5]
Schiff BasePC2/PC3Candida albicans62.5[5]
Schiff BasePC4Candida albicans125[5]
Schiff BasePC1Candida albicans250[5]

Enzyme Inhibition: A Potential Therapeutic Avenue

Derivatives of this compound, particularly those incorporating triazole moieties, have been investigated as inhibitors of various enzymes. Enzyme inhibition is a crucial mechanism for treating a wide range of diseases, from neurological disorders to metabolic conditions. For instance, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease.

Comparative Enzyme Inhibition Data

The following table presents the half-maximal inhibitory concentration (IC50) values for triazole-based compounds against target enzymes.

Compound ClassDerivativeTarget EnzymeIC50 (µM)Reference
Triazole-based6iAcetylcholinesterase (AChE)0.10[6]
Triazole-based6bAcetylcholinesterase (AChE)0.20[6]
Triazole-based6iButyrylcholinesterase (BChE)0.20[6]
Triazole-based6bButyrylcholinesterase (BChE)0.30[6]

Experimental Protocols

The biological activities reported in this guide were determined using standardized in vitro assays. The following provides a general overview of the methodologies employed.

Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

cluster_0 Experimental Workflow Seed cancer cells in 96-well plates Seed cancer cells in 96-well plates Treat with compounds at various concentrations Treat with compounds at various concentrations Seed cancer cells in 96-well plates->Treat with compounds at various concentrations Incubate for a specified period (e.g., 48h) Incubate for a specified period (e.g., 48h) Treat with compounds at various concentrations->Incubate for a specified period (e.g., 48h) Add MTT solution Add MTT solution Incubate for a specified period (e.g., 48h)->Add MTT solution Incubate to allow formazan crystal formation Incubate to allow formazan crystal formation Add MTT solution->Incubate to allow formazan crystal formation Solubilize formazan crystals Solubilize formazan crystals Incubate to allow formazan crystal formation->Solubilize formazan crystals Measure absorbance at a specific wavelength Measure absorbance at a specific wavelength Solubilize formazan crystals->Measure absorbance at a specific wavelength Calculate cell viability and IC50/GI50 values Calculate cell viability and IC50/GI50 values Measure absorbance at a specific wavelength->Calculate cell viability and IC50/GI50 values

Workflow for the MTT assay to determine anticancer activity.
  • Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, an MTT solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.

Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)

Ellman's method is a widely used technique for measuring the activity of cholinesterase enzymes.

  • Reaction Mixture Preparation: A reaction mixture containing the buffer, the test compound at various concentrations, and the enzyme (AChE or BChE) is prepared and pre-incubated.

  • Substrate Addition: The reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE) and Ellman's reagent (DTNB).

  • Colorimetric Measurement: The enzyme hydrolyzes the substrate, and the product reacts with DTNB to produce a colored compound. The change in absorbance is monitored over time using a spectrophotometer.

  • IC50 Calculation: The percentage of enzyme inhibition is calculated for each compound concentration, and the IC50 value is determined.

This guide highlights the significant potential of compounds derived from this compound in various therapeutic areas. The presented data underscores the importance of this chemical scaffold in the ongoing search for novel and effective drug candidates. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic utility of these promising compounds.

References

A Comparative Guide to Catalysts for Reactions of 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective transformation of 4-Cyano-2-fluorobenzaldehyde is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex molecules. The strategic placement of the cyano, fluoro, and aldehyde functionalities offers a versatile platform for molecular elaboration, but achieving desired outcomes with high yield and purity is highly dependent on the choice of catalyst. This guide provides a comparative analysis of catalysts for three key reactions of this compound: Knoevenagel condensation, reductive amination, and catalytic hydrogenation. The performance of various catalysts is presented with supporting experimental data, and detailed protocols are provided to facilitate replication and adaptation in a laboratory setting.

Catalyst Performance Comparison

The following sections provide a comparative overview of catalyst performance for distinct transformations of this compound and its analogs. The data, summarized in tabular format, is collated from various studies to aid in the selection of the most appropriate catalytic system for a given synthetic objective.

Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, frequently employed to introduce α,β-unsaturation. The choice of catalyst significantly impacts reaction rates and yields. While specific data for this compound is limited, the following table compares common catalysts for the condensation of substituted benzaldehydes with active methylene compounds, providing a strong predictive framework.

CatalystCatalyst TypeActive Methylene CompoundSolventTemperature (°C)TimeYield (%)
PiperidineHomogeneous BaseMalononitrileEthanolRoom Temp2-4 h~95%
DBUHomogeneous BaseEthyl CyanoacetateWaterRoom Temp20 min96%
L-ProlineOrganocatalystMalononitrile / Ethyl AcetoacetateEthanolReflux5-6 h85-92%
Basic-Meso-ZSM-5HeterogeneousMalononitrile-500.5 h>95%
In/AlMCM-41HeterogeneousMalononitrileEthanolRoom Temp25 min95%
Reductive Amination

Reductive amination is a cornerstone for the synthesis of secondary and tertiary amines from carbonyl compounds. The efficiency of this one-pot reaction is highly dependent on the catalyst's ability to facilitate both imine formation and subsequent reduction. Below is a comparison of catalysts used in the reductive amination of benzaldehyde derivatives.

CatalystAmineReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Aquivion-FeAnilineSodium BorohydrideDichloromethane403.591-98% (selectivity)
Co-Mel/SiO2-4n-butylamineH2 (100 bar)-100-72%
Co-Mel/SiO2-4BenzylamineH2 (100 bar)-100-73%
Amorphous Co particlesAqueous AmmoniaH2 (1-10 bar)-80->99% (for primary amines)
Catalytic Hydrogenation

The selective reduction of the aldehyde functionality in this compound to the corresponding alcohol is a crucial transformation. The choice of catalyst and support can influence the selectivity, preventing over-reduction to a methyl group or hydrogenation of the aromatic ring. The following table compares palladium-based catalysts for the hydrogenation of substituted benzaldehydes.[1][2]

CatalystSupportSolventTemperature (°C)Time (h)Conversion (%)Selectivity to Alcohol (%)
Pd(0)EnCat™ 30NPPolyurea microcapsulesEthanolRoom Temp1694High
5% Pd/CActivated CarbonEthanolRoom Temp16100Low (over-reduction)
5% Pd/CaCO3Calcium CarbonateEthanolRoom Temp1663Moderate
5% Pd/Al2O3AluminaEthanolRoom Temp1645Moderate

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and can be adapted for this compound.

Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation

Materials:

  • This compound (1 mmol)

  • Malononitrile (1.1 mmol)

  • Piperidine (0.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

  • Add a catalytic amount of piperidine to the solution with stirring.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.

Protocol 2: Reductive Amination using Aquivion-Fe and Sodium Borohydride

Materials:

  • This compound (1 mmol)

  • Aniline (1 mmol)

  • Aquivion-Fe catalyst (3.3 mol%)

  • Sodium Borohydride (1.5 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Methanol (2 mL)

Procedure:

  • To a solution of this compound and aniline in DCM, add the Aquivion-Fe catalyst.

  • Stir the mixture at 40 °C for 3 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add methanol dropwise to the cooled mixture.

  • Slowly add sodium borohydride portion-wise while maintaining the temperature at 0 °C.

  • Stir for an additional 30 minutes at 0 °C.

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Catalytic Hydrogenation using Pd(0)EnCat™ 30NP

Materials:

  • This compound (1 mmol)

  • Pd(0)EnCat™ 30NP (10 mol%)

  • Ethanol (10 mL)

  • Hydrogen gas

Procedure:

  • Dissolve this compound in ethanol in a flask suitable for hydrogenation.

  • Add the Pd(0)EnCat™ 30NP catalyst to the solution.

  • Seal the flask and degas the mixture by applying vacuum and backfilling with hydrogen gas (repeat this process 2-3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 16 hours.

  • Upon completion, filter the catalyst.

  • Wash the catalyst with ethanol and combine the filtrates.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Analyze the crude product by ¹H NMR to determine conversion and selectivity. Purify by column chromatography if necessary.

Visualizing the Catalyst Selection Workflow

The process of selecting and evaluating a catalyst for a specific reaction of this compound can be systematically approached. The following diagram illustrates a logical workflow for this process.

Catalyst_Selection_Workflow start Define Reaction: This compound + Reagent(s) lit_search Literature Search: Catalysts for analogous reactions start->lit_search catalyst_screening Initial Catalyst Screening lit_search->catalyst_screening optimization Reaction Condition Optimization catalyst_screening->optimization Promising Catalysts analysis Product Analysis (Yield, Purity, Selectivity) optimization->analysis analysis->optimization Iterate scale_up Scale-up & Reusability Studies analysis->scale_up Successful Optimization final_catalyst Optimized Catalytic System scale_up->final_catalyst

Caption: A workflow for catalyst selection and optimization.

This guide provides a foundational comparison of catalysts for key transformations of this compound. The provided data and protocols serve as a starting point for researchers to develop robust and efficient synthetic routes. Further optimization for the specific substrate is encouraged to achieve the best possible outcomes.

References

Spectroscopic Comparison of 4-Cyano-2-fluorobenzaldehyde and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed spectroscopic comparison of 4-Cyano-2-fluorobenzaldehyde and its key derivatives: 4-fluorobenzaldehyde, 2-fluorobenzaldehyde, and 4-cyanobenzaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive reference for the characterization of these important chemical entities. The inclusion of experimental data and detailed protocols aims to support and streamline research and development efforts.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound and its derivatives. The data has been compiled from various sources and is presented to facilitate a clear comparison between the compounds.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAldehyde Proton (s)Aromatic Protons (m)
This compound ~10.37.8 - 8.2
4-Fluorobenzaldehyde 9.977.16 - 7.98
2-Fluorobenzaldehyde 10.357.17 - 7.88
4-Cyanobenzaldehyde 10.127.87 - 8.02[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=OC-CN / C-FAromatic CarbonsCN
This compound ~185~165 (d), ~115 (d)115 - 140~117
4-Fluorobenzaldehyde 190.5166.5 (d)116.4 (d), 132.2 (d), 132.8 (d)-
2-Fluorobenzaldehyde ~188~163 (d)117 - 138-
4-Cyanobenzaldehyde 190.6-117.6, 117.7, 129.9, 132.9, 138.7~117.7

Table 3: ¹⁹F NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundChemical Shift
This compound Not available
4-Fluorobenzaldehyde -102.4
2-Fluorobenzaldehyde Not available
4-Cyanobenzaldehyde N/A

Table 4: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)

CompoundC=O StretchC-H (aldehyde) StretchC≡N StretchC-F Stretch
This compound ~1700~2850, ~2750~2230~1250
4-Fluorobenzaldehyde ~1705~2860, ~2760-~1230
2-Fluorobenzaldehyde ~1700~2860, ~2770-~1230
4-Cyanobenzaldehyde ~1703~2850, ~2750~2229-

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Major Fragments
This compound 149148, 120, 92
4-Fluorobenzaldehyde 124[2]123, 95, 75[2]
2-Fluorobenzaldehyde 124[3]123, 95, 75[3]
4-Cyanobenzaldehyde 131[1]130, 102, 76[1]

Table 6: UV-Visible Spectroscopy Data

Compoundλmax (nm)Solvent
This compound Data not available-
4-Fluorobenzaldehyde ~254Not specified
2-Fluorobenzaldehyde Data not available-
4-Cyanobenzaldehyde Data not available-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of 0-12 ppm. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR: Spectra were acquired with a spectral width of 0-200 ppm. Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • ¹⁹F NMR: Spectra were acquired with a spectral width of -50 to -150 ppm. Chemical shifts are reported in ppm relative to an external standard (e.g., CFCl₃ at 0.00 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Solid samples were analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the sample was placed directly on the ATR crystal.

  • Instrumentation: IR spectra were recorded on an FTIR spectrometer.

  • Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is reported in wavenumbers (cm⁻¹).

3. Mass Spectrometry (MS)

  • Sample Preparation: Samples were introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC). For GC-MS, samples were dissolved in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: The instrument was operated in positive ion mode with an ionization energy of 70 eV. The mass-to-charge ratio (m/z) was scanned over a range of 40-500 amu.

4. UV-Visible Spectroscopy

  • Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Instrumentation: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance was measured over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is reported in nanometers (nm).

Synthesis Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound.

SynthesisWorkflow cluster_start Starting Material cluster_reaction1 Bromination cluster_intermediate Intermediate cluster_reaction2 Hydrolysis cluster_product Final Product 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile NBS, AIBN NBS, AIBN 4-(Bromomethyl)-3-fluorobenzonitrile 4-(Bromomethyl)-3-fluorobenzonitrile NBS, AIBN->4-(Bromomethyl)-3-fluorobenzonitrile Radical Bromination Na2CO3, H2O Na2CO3, H2O This compound This compound Na2CO3, H2O->this compound Kornblum Oxidation

Caption: Synthesis of this compound.

References

assessing the stability of 4-Cyano-2-fluorobenzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Assessing the Stability of 4-Cyano-2-fluorobenzaldehyde: A Comparative Guide

In the landscape of pharmaceutical and materials science, the stability of chemical intermediates is a cornerstone of robust and reproducible research and development. This compound, a versatile bifunctional building block, is prized for its unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups.[1] These features, while synthetically advantageous, also influence the molecule's stability under various environmental conditions. This guide provides a comprehensive framework for assessing the stability of this compound, offering a comparative perspective against other commonly used aromatic aldehydes.

While specific, publicly available quantitative stability data from forced degradation studies on this compound is limited, this guide furnishes detailed experimental protocols based on established regulatory guidelines (e.g., ICH Q1A) to enable researchers to conduct such assessments.[2] Furthermore, a theoretical comparison of its expected stability relative to other aldehydes is presented, based on fundamental principles of chemical reactivity.

Comparative Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its alternatives is crucial for designing and interpreting stability studies.

PropertyThis compound4-Fluorobenzaldehyde4-Nitrobenzaldehyde4-Methoxybenzaldehyde (p-Anisaldehyde)
CAS Number 105942-10-7459-57-4555-16-8123-11-5
Molecular Formula C₈H₄FNOC₇H₅FOC₇H₅NO₃C₈H₈O₂
Molecular Weight ( g/mol ) 149.12124.11151.12136.15
Appearance SolidLiquidYellow crystalline solidColorless to yellowish liquid
Key Substituents -CN (cyano), -F (fluoro)-F (fluoro)-NO₂ (nitro)-OCH₃ (methoxy)
Electronic Effect Both are strongly electron-withdrawingElectron-withdrawingStrongly electron-withdrawingElectron-donating
Theoretical Stability Comparison

The stability of benzaldehyde derivatives is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electrophilicity of the carbonyl carbon, which is a primary site for degradative reactions.[3]

  • This compound : This molecule possesses two potent electron-withdrawing groups, a cyano (-CN) group and a fluorine (-F) atom. These groups decrease the electron density of the benzene ring and the carbonyl carbon, making the aldehyde highly susceptible to nucleophilic attack. This heightened reactivity suggests a lower intrinsic stability, particularly in the presence of nucleophiles such as water (hydrolysis) or in basic media. The fluorine atom at the ortho position might also influence steric interactions.

  • 4-Fluorobenzaldehyde : With a single electron-withdrawing fluorine atom, this aldehyde is also reactive but likely more stable than its dually substituted counterpart. It serves as a good benchmark for assessing the additive effect of the cyano group.

  • 4-Nitrobenzaldehyde : The nitro group (-NO₂) is one of the strongest EWGs. Consequently, 4-nitrobenzaldehyde is expected to be highly reactive and potentially less stable than this compound, especially under nucleophilic conditions.

  • 4-Methoxybenzaldehyde (p-Anisaldehyde) : The methoxy group (-OCH₃) is an electron-donating group. It increases the electron density at the carbonyl carbon, reducing its electrophilicity and thus rendering the molecule more stable against nucleophilic attack compared to benzaldehydes with electron-withdrawing groups.[3]

Based on these electronic effects, a predicted order of stability under nucleophilic or basic conditions would be:

4-Methoxybenzaldehyde (most stable) > 4-Fluorobenzaldehyde > this compound > 4-Nitrobenzaldehyde (least stable)

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2] The goal is to achieve a target degradation of 5-20%.[4]

General Procedure for Sample Analysis

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is required to separate the parent compound from its degradation products.[5]

  • Method Development : Develop a gradient reverse-phase HPLC method capable of resolving this compound from potential impurities and degradants. A C18 column is a common starting point, with a mobile phase consisting of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Sample Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Sample Analysis : After subjecting the compound to stress conditions, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by the developed HPLC method.

  • Quantification : The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Forced Degradation Protocols

1. Hydrolytic Degradation (Acid and Base)

  • Objective : To assess stability in aqueous solutions at different pH values.

  • Procedure :

    • Acid Hydrolysis : Add an aliquot of the stock solution to a volume of 0.1 N Hydrochloric Acid (HCl). If no degradation is observed at room temperature, the solution can be heated (e.g., at 60°C).

    • Base Hydrolysis : Add an aliquot of the stock solution to a volume of 0.1 N Sodium Hydroxide (NaOH). Conduct the experiment at room temperature or under heated conditions if the compound is stable at ambient temperature.

    • Neutral Hydrolysis : Add an aliquot of the stock solution to water and heat if necessary.

    • Take samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize them (base for the acid-stressed sample, acid for the base-stressed sample), and analyze by HPLC.

2. Oxidative Degradation

  • Objective : To evaluate the compound's susceptibility to oxidation.

  • Procedure :

    • Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3-6% H₂O₂).[6]

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at various time points.

3. Photolytic Degradation

  • Objective : To assess stability upon exposure to light.

  • Procedure :

    • Expose a solution of the compound, as well as the solid compound, to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A common exposure level is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after the exposure period.

4. Thermal Degradation

  • Objective : To determine stability under high-temperature conditions.

  • Procedure :

    • Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C).

    • Analyze samples at various time points.

    • A parallel study in solution can also be performed.

Summary of Expected Stability Outcomes

The following table summarizes the anticipated stability profile of this compound and its alternatives under various stress conditions, based on theoretical considerations.

Stress ConditionThis compound4-Fluorobenzaldehyde4-Nitrobenzaldehyde4-Methoxybenzaldehyde
Acid Hydrolysis Likely to be susceptible due to the electrophilic carbonyl carbon.Susceptible, but likely more stable than the cyano-fluoro derivative.Highly susceptible to degradation.More stable due to the electron-donating methoxy group.
Base Hydrolysis Highly susceptible to reactions like Cannizzaro disproportionation or hydrolysis of the cyano group.[7]Susceptible to base-catalyzed reactions.Very unstable; prone to rapid degradation.Relatively stable, but can undergo Cannizzaro reaction.
Oxidation The aldehyde group is prone to oxidation to the corresponding carboxylic acid.Similar susceptibility to oxidation as other benzaldehydes.The nitro group is stable, but the aldehyde can be oxidized.The electron-rich ring may be more susceptible to oxidation in addition to the aldehyde group.
Photolysis Aromatic aldehydes can undergo photochemical reactions.[8] The presence of halogens can sometimes enhance photosensitivity.May exhibit some photodegradation.Nitroaromatics are known to be photoreactive.May be susceptible to photolytic degradation.
Thermal Stress Expected to be relatively stable in solid form at moderate temperatures, but decomposition may occur at higher temperatures.[9]Generally stable, but can decompose at high temperatures.Can be thermally unstable, especially in the presence of impurities.Generally stable under thermal stress.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting a comprehensive forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, RT or 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1N NaOH, RT or 60°C) prep->base Apply Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Apply Stress photo Photolysis (ICH Q1B Light Source) prep->photo Apply Stress thermal Thermal Stress (Solid, 60-80°C) prep->thermal Apply Stress method Develop & Validate Stability-Indicating HPLC Method hplc Analyze by HPLC-UV method->hplc sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling neutralize Neutralize & Dilute Samples sampling->neutralize neutralize->hplc quant Quantify Degradation (%) hplc->quant pathway Identify Degradation Products (e.g., by LC-MS) hplc->pathway Peak Purity & Mass Data report Establish Stability Profile & Degradation Pathway quant->report pathway->report

Caption: Workflow for assessing the stability of this compound.

Plausible Degradation Pathways

Aromatic aldehydes can undergo several types of degradation reactions. The primary pathways involve the aldehyde functional group, with potential secondary reactions involving other substituents like the cyano group under harsh conditions.

G cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) A This compound B 4-Cyano-2-fluorobenzoic Acid A->B [O] C Cannizzaro Products: 4-Cyano-2-fluorobenzyl Alcohol & 4-Cyano-2-fluorobenzoic Acid A->C Base (OH⁻) (Disproportionation) D Hydrolysis of Cyano Group: 2-Fluoro-4-formylbenzamide (under harsh conditions) A->D H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for this compound.

References

cost-benefit analysis of different synthetic routes to 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Key Synthetic Pathways

4-Cyano-2-fluorobenzaldehyde is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its strategic functional groups—a nitrile, a fluorine atom, and an aldehyde—make it a versatile building block for the construction of complex molecular architectures. This guide provides a detailed cost-benefit analysis of four prominent synthetic routes to this valuable compound, offering a comparative look at their efficiency, cost-effectiveness, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Key Reagents Overall Yield (%) Estimated Cost per Gram of Product ($) *Key Advantages Key Disadvantages
1. Bromination and Kornblum Oxidation 4-Fluoro-2-methylbenzonitrileN-Bromosuccinimide (NBS), AIBN, Dimethyl sulfoxide (DMSO)~70-80%15-25Readily available starting material; High yield in the oxidation step.Use of a radical initiator; Potential for benzylic over-bromination.
2. Halogen Exchange and Cyanation 4-Chloro-2-fluorobenzaldehydePotassium Fluoride (KF), Copper(I) Cyanide (CuCN), DMF~60-70%20-30Avoids the use of highly reactive brominating agents.High reaction temperatures; Use of toxic cyanide salts.
3. Vilsmeier-Haack and Rosenmund-von Braun Reaction 2-FluorotoluenePhosphorus Oxychloride (POCl₃), DMF, CuCN~50-60%25-35Direct formylation of a simple starting material.Harsh reaction conditions; Moderate overall yield.
4. Palladium-Catalyzed Cyanation 2-Fluoro-4-bromobenzaldehydePalladium Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf), Zinc Cyanide (Zn(CN)₂)~80-90%30-50 (catalyst dependent)High yield and selectivity; Milder reaction conditions.High cost of palladium catalyst and ligands.

*Disclaimer: The estimated cost per gram is an approximation based on currently available market prices of reagents and starting materials and may vary depending on the supplier, scale of the reaction, and purity of the materials.

Visualizing the Synthetic Pathways

A look at the logical flow of the compared synthetic routes for this compound.

Synthetic Routes to this compound A1 4-Fluoro-2-methylbenzonitrile A2 Bromination (NBS, AIBN) A1->A2 A3 4-Bromomethyl-3-fluorobenzonitrile A2->A3 A4 Kornblum Oxidation (DMSO) A3->A4 A5 This compound A4->A5 B1 4-Chloro-2-fluorobenzaldehyde B2 Halogen Exchange (KF, DMF) B1->B2 B3 4-Fluoro-2-formylbenzonitrile B2->B3 B4 Cyanation (CuCN) B3->B4 B4->A5 C1 2-Fluorotoluene C2 Vilsmeier-Haack (POCl3, DMF) C1->C2 C3 2-Fluoro-4-methylbenzaldehyde C2->C3 C4 Rosenmund-von Braun (CuCN) C3->C4 C4->A5 D1 2-Fluoro-4-bromobenzaldehyde D2 Pd-Catalyzed Cyanation (Pd(OAc)2, dppf, Zn(CN)2) D1->D2 D2->A5

Caption: Comparative workflow of four synthetic routes to this compound.

Detailed Experimental Protocols

Route 1: Bromination and Kornblum Oxidation

This two-step route begins with the radical bromination of 4-fluoro-2-methylbenzonitrile followed by Kornblum oxidation of the resulting benzyl bromide.

Step 1: Synthesis of 4-Bromomethyl-3-fluorobenzonitrile

  • Materials: 4-Fluoro-2-methylbenzonitrile, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄).

  • Procedure: A solution of 4-fluoro-2-methylbenzonitrile (1.0 eq) in CCl₄ is prepared in a round-bottom flask. To this solution, NBS (1.1 eq) and a catalytic amount of AIBN are added. The mixture is refluxed for 4-6 hours under nitrogen atmosphere. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, and the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure to yield the crude 4-bromomethyl-3-fluorobenzonitrile, which can be used in the next step without further purification.

  • Yield: Approximately 85-90%.

Step 2: Synthesis of this compound (Kornblum Oxidation)

  • Materials: 4-Bromomethyl-3-fluorobenzonitrile, Dimethyl sulfoxide (DMSO), Sodium bicarbonate (NaHCO₃).

  • Procedure: The crude 4-bromomethyl-3-fluorobenzonitrile (1.0 eq) is dissolved in DMSO. Sodium bicarbonate (2.0 eq) is added, and the mixture is heated to 130-140°C for 1-2 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography to afford this compound.

  • Yield: Approximately 80-85%.

Route 2: Halogen Exchange and Cyanation

This route involves a nucleophilic aromatic substitution to replace a chlorine atom with fluorine, followed by a cyanation reaction.

Step 1: Synthesis of 4-Fluoro-2-formylbenzonitrile

  • Materials: 4-Chloro-2-fluorobenzaldehyde, Potassium Fluoride (KF), Dimethylformamide (DMF).

  • Procedure: A mixture of 4-chloro-2-fluorobenzaldehyde (1.0 eq) and spray-dried potassium fluoride (2.0 eq) in anhydrous DMF is heated to 150-160°C for 10-12 hours in a sealed tube. The reaction is monitored by GC-MS. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is washed with water, dried over magnesium sulfate, and concentrated. The resulting crude product can be purified by distillation or chromatography.

  • Yield: Approximately 70-75%.

Step 2: Synthesis of this compound

  • Materials: 4-Fluoro-2-formylbenzonitrile, Copper(I) Cyanide (CuCN), DMF.

  • Procedure: A mixture of 4-fluoro-2-formylbenzonitrile (1.0 eq) and CuCN (1.2 eq) in DMF is heated at reflux for 6-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. The product is then extracted with an organic solvent, washed, dried, and purified by column chromatography.

  • Yield: Approximately 85-90%.

Route 3: Vilsmeier-Haack Formylation and Rosenmund-von Braun Cyanation

This pathway introduces the aldehyde group via a Vilsmeier-Haack reaction, followed by a classical Rosenmund-von Braun cyanation.

Step 1: Synthesis of 2-Fluoro-4-methylbenzaldehyde

  • Materials: 2-Fluorotoluene, Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).

  • Procedure: To a cooled (0°C) solution of 2-fluorotoluene (1.0 eq) in DMF (3.0 eq), POCl₃ (1.2 eq) is added dropwise. The reaction mixture is then stirred at 90-100°C for 3-4 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude aldehyde is purified by distillation under reduced pressure.

  • Yield: Approximately 75-80%.

Step 2: Synthesis of this compound

  • Materials: 2-Fluoro-4-methylbenzaldehyde, Copper(I) Cyanide (CuCN), Quinoline or DMF.

  • Procedure: A mixture of 2-fluoro-4-methylbenzaldehyde (1.0 eq) and CuCN (1.5 eq) in quinoline or DMF is heated to 200-220°C for 5-7 hours. The reaction progress is monitored by TLC. After cooling, the mixture is treated with an aqueous solution of sodium cyanide to dissolve the copper salts. The product is then extracted, and the organic extracts are washed, dried, and concentrated. Purification by column chromatography yields the final product.

  • Yield: Approximately 65-70%.

Route 4: Palladium-Catalyzed Cyanation

This modern approach utilizes a palladium catalyst for the direct cyanation of an aryl bromide.

  • Materials: 2-Fluoro-4-bromobenzaldehyde, Zinc Cyanide (Zn(CN)₂), Palladium(II) Acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Dimethylformamide (DMF).

  • Procedure: To a solution of 2-fluoro-4-bromobenzaldehyde (1.0 eq) in DMF are added Zn(CN)₂ (0.6 eq), Pd(OAc)₂ (0.02 eq), and dppf (0.04 eq). The mixture is degassed and then heated at 120°C for 8-12 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

  • Yield: Approximately 85-95%.

Conclusion

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.

  • For large-scale industrial production, the Bromination and Kornblum Oxidation route offers a cost-effective option with good overall yields, provided that the handling of the radical initiator and the reaction conditions are carefully controlled.

  • The Palladium-Catalyzed Cyanation route, while potentially the most expensive due to the catalyst cost, provides the highest yields and operates under milder conditions, making it an excellent choice for laboratory-scale synthesis and for the preparation of high-purity material.

  • The Halogen Exchange and Cyanation and the Vilsmeier-Haack and Rosenmund-von Braun routes represent viable alternatives, although they may be limited by lower overall yields and harsh reaction conditions, respectively.

Researchers and process chemists must carefully weigh these factors to select the most suitable synthetic strategy for their specific needs.

Safety Operating Guide

Personal protective equipment for handling 4-Cyano-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Cyano-2-fluorobenzaldehyde

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Following these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Identification

This compound and structurally similar compounds are classified as hazardous. Key hazards include:

  • Flammability: Flammable liquid and vapor.[1] Vapors can form explosive mixtures with air at elevated temperatures.[1]

  • Toxicity: Harmful if swallowed.[2][3] It may also be harmful in contact with skin or if inhaled.[4][5]

  • Irritation: Causes serious eye irritation.[2][6] It can also cause skin and respiratory irritation.[6][7]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles.[8] A face shield is recommended when there is a risk of splashing.[8][9]Must conform to government standards such as NIOSH (US) or EN 166 (EU).[2] Prescription glasses are not a substitute for safety glasses.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9][10] Flame-retardant antistatic protective clothing or a lab coat.[1]Inspect gloves before use and remove them carefully to avoid skin contamination.[3] Clothing should cover as much skin as possible.[9]
Respiratory Protection Not typically required with adequate engineering controls (e.g., chemical fume hood).[2][3]If ventilation is inadequate or in the event of a spill, a NIOSH-approved respirator may be necessary.[11]
Footwear Closed-toe, closed-heel shoes.Shoes should be made of a material that offers protection against chemical spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

    • Keep the container tightly closed when not in use.[1][6]

    • Keep away from heat, sparks, open flames, and other ignition sources.[2][6] Use explosion-proof electrical and ventilating equipment.[2]

  • Handling the Chemical :

    • Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mists.[3]

    • Wash hands thoroughly after handling the substance.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use only non-sparking tools to prevent ignition.[6]

  • In Case of a Spill :

    • Evacuate personnel from the immediate area.[1]

    • Remove all sources of ignition.[6]

    • For small spills, absorb with an inert material (e.g., sand, earth) and place in a suitable, closed container for disposal.[2]

    • Prevent the spill from entering drains or waterways.[1]

  • First Aid Measures :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][6]

    • In case of skin contact : Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2][3]

    • In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a poison center or doctor if you feel unwell.[2][4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and comply with regulations.

  • Waste Chemical :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5][12]

    • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5][12]

    • Waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[12][13]

  • Contaminated Containers :

    • Do not reuse empty containers.

    • Treat uncleaned containers as you would the product itself.[12]

    • Dispose of containers in accordance with established waste disposal guidelines.

Quantitative Data for Similar Compounds

The following table summarizes quantitative data for compounds structurally similar to this compound. This data should be used as a reference for understanding its physical and chemical properties.

Property 4-Fluorobenzaldehyde 3-Fluorobenzaldehyde 4-Cyanobenzaldehyde
Molecular Formula C₇H₅FOC₇H₅FOC₈H₅NO
Molecular Weight 124.11 g/mol 124.11 g/mol 131.13 g/mol
Boiling Point 181 °C / 357.8 °F--
Melting Point -10 °C / 14 °F--
Flash Point 62 °C / 143.6 °F--
Density 1.150 g/cm³--

Data sourced from Fisher Scientific and Merck Millipore Safety Data Sheets.[2][4][14]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem handle_clean Clean Work Area handle_chem->handle_clean disp_waste Segregate Waste handle_chem->disp_waste post_ppe Doff PPE handle_clean->post_ppe post_wash Wash Hands post_ppe->post_wash disp_container Label Waste Container disp_waste->disp_container disp_dispose Dispose via Licensed Vendor disp_container->disp_dispose

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyano-2-fluorobenzaldehyde
Reactant of Route 2
4-Cyano-2-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.